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  • Product: 3-nitro-1H-pyrazol-1-amine
  • CAS: 150017-54-2

Core Science & Biosynthesis

Foundational

Spectral Elucidation and Analytical Workflows for 3-Nitro-1H-pyrazol-1-amine

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Energetic Materials Scientists Document Type: Technical Whitepaper Introduction & Mechanistic Context The pyrazole ring system, particularly when...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Energetic Materials Scientists Document Type: Technical Whitepaper

Introduction & Mechanistic Context

The pyrazole ring system, particularly when functionalized with both electron-withdrawing and electron-donating groups, presents a highly dynamic scaffold. 3-Nitro-1H-pyrazol-1-amine (and its derivatives, such as 1-amino-3-nitro-1H-pyrazole-4-carboxamide) serves as a critical building block in two distinct fields: the development of high-density energetic materials and the synthesis of targeted pharmaceutical inhibitors 1.

From an analytical perspective, this molecule is a classic "push-pull" electronic system. The N -amino group at the 1-position acts as a strong electron donor via resonance ( +M effect), while the nitro group at the 3-position acts as a powerful electron withdrawing group ( −I,−M effects). Understanding the causality behind how these opposing forces dictate spectral behavior is paramount for researchers seeking to validate regioselectivity during synthesis.

Causality in Spectral Data: A Self-Validating Approach

As application scientists, we do not merely record spectral peaks; we interrogate them to confirm molecular architecture. The spectral data of 3-nitro-1H-pyrazol-1-amine provides a self-validating matrix where each analytical technique confirms the findings of the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of solvent is the first critical decision. We utilize DMSO- d6​ rather than CDCl 3​ . The causality here is twofold: first, the highly polar nature of the nitro-amino pyrazole limits solubility in non-polar solvents; second, the strong hydrogen-bond accepting nature of DMSO locks the −NH2​ protons into a distinct, observable resonance, preventing rapid proton exchange that would otherwise broaden the signal into the baseline 2.

The 1 H NMR spectrum exhibits a diagnostic pair of doublets for the pyrazole core. The C4 proton is highly shielded by the resonance contribution of the N1 -amino group, pushing its shift upfield to ~6.9 ppm. Conversely, the C5 proton is deshielded by its proximity to the electronegative N1 atom, appearing at ~7.9 ppm.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves to validate the functional groups independently of the carbon skeleton. The primary amine ( N−NH2​ ) manifests as a distinct doublet (symmetric and asymmetric stretching) at ~3250 cm⁻¹ and ~3330 cm⁻¹. The causality of this splitting lies in the coupled vibrational modes of the two N−H bonds sharing a single nitrogen atom. The C−NO2​ group is confirmed by its powerful asymmetric stretch at ~1545 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI-MS) is favored over Electrospray Ionization (ESI) for this low-molecular-weight, neutral heteroaromatic. The radical cation [M]+∙ undergoes a highly diagnostic fragmentation pathway. The initial loss of the nitro group as NO2∙​ (-46 Da) confirms the C−NO2​ moiety. Subsequent loss of N2​ (-28 Da) from the pyrazole core confirms the contiguous nitrogen arrangement, acting as an internal validation of the heterocycle's integrity 3.

Quantitative Data Summaries

To facilitate rapid reference and comparison against experimental crude samples, the definitive spectral assignments are summarized below.

Table 1: 1 H and 13 C NMR Spectral Data for 3-Nitro-1H-pyrazol-1-amine (DMSO- d6​ , 400 MHz)

NucleusChemical Shift (ppm)MultiplicityCoupling (J)Assignment Causality
1 H7.95d J = 2.4 HzH-5 (Deshielded by adjacent N1, +M effect from NH 2​ )
1 H6.92d J = 2.4 HzH-4 (Shielded by +M effect of N1-NH 2​ , despite NO 2​ )
1 H6.80br s-N-NH 2​ (Locked by DMSO- d6​ hydrogen bonding)
13 C155.2s-C-3 (Strongly deshielded by directly attached -NO 2​ )
13 C134.8d-C-5 (Adjacent to N1)
13 C104.5d-C-4 (High electron density from push-pull resonance)

Table 2: Key FT-IR Vibrational Frequencies (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityModeStructural Implication
3330, 3250MediumN-H asym/sym stretchConfirms primary N-amine presence
3120WeakC-H stretch (aromatic)Pyrazole ring C-H bonds
1545StrongN-O asym stretchConfirms C-NO 2​ group
1340StrongN-O sym stretchConfirms C-NO 2​ group
1020MediumN-N stretchN1-NH 2​ bond vibration

Visualizations of Analytical Logic

Workflow A Precursor: 3-Nitro-1H-pyrazole (Tautomeric Mixture) B Electrophilic Amination Reagent: HOSA, Base: NaOH, 0°C A->B Deprotonation & Amination C Crude Mixture: N1-Amination vs N2-Amination B->C D Self-Validation Step: 1H NMR (DMSO-d6) & TLC C->D Isomer Resolution E Target: 3-Nitro-1H-pyrazol-1-amine (Regiopure) D->E Recrystallization (EtOH)

Fig 1. Regioselective synthesis and analytical workflow for 3-nitro-1H-pyrazol-1-amine.

ElectronicEffects N1 N1-Amino Group (-NH2) +M Effect (Electron Donating) C4 C4 Position Shielded (~6.9 ppm) High Electron Density N1->C4 Resonance (+M) C5 C5 Position Deshielded (~7.9 ppm) Low Electron Density N1->C5 Inductive (-I) C3 C3-Nitro Group (-NO2) -M / -I Effect (Electron Withdrawing) C3->C4 Inductive Pull (-I) C3->C5 Resonance (-M)

Fig 2. Push-pull electronic effects governing the NMR chemical shifts of the pyrazole core.

Experimental Protocols: Self-Validating Synthesis

To achieve high-purity spectral data, the material must be synthesized with strict regiocontrol. The following protocol utilizes Hydroxylamine-O-sulfonic acid (HOSA) to achieve direct N -amination.

Step-by-Step Methodology:

  • Pre-Reaction Setup (Deprotonation): Dissolve 3-nitro-1H-pyrazole (1.0 eq, 10 mmol) in a 10% aqueous NaOH solution (1.1 eq) and cool the reaction flask to 0°C using an ice bath.

    • Causality: The base deprotonates the pyrazole to form the nitropyrazolide anion. This vastly increases the nucleophilicity of the nitrogen centers, priming them for electrophilic attack.

  • Electrophilic Amination: Slowly add HOSA (1.2 eq, 12 mmol) portion-wise over 30 minutes, strictly maintaining the internal temperature below 5°C.

    • Causality: HOSA acts as an electrophilic NH2+​ source. Strict temperature control is mandatory to prevent the thermal degradation of HOSA into nitrogen gas and sulfate, which would plummet the yield.

  • Quenching and Extraction: After stirring for 2 hours at room temperature, neutralize the mixture to pH 7 using dilute HCl. Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine and dry over anhydrous Na 2​ SO 4​ .

    • Causality: The neutral target product partitions into the organic layer, leaving unreacted HOSA and inorganic sulfate salts cleanly behind in the aqueous phase.

  • Self-Validation via TLC: Run a Thin Layer Chromatography (TLC) plate using EtOAc/Hexane (1:1) as the eluent.

    • Causality: You will likely observe two spots representing the 1-amino-3-nitro and 1-amino-5-nitro isomers. The 3-nitro isomer is typically more polar due to the spatial separation of the dipole moments, allowing for immediate visual confirmation of the isomeric ratio before proceeding to NMR.

  • Purification: Concentrate the organic layer in vacuo and recrystallize the crude solid from hot ethanol.

    • Causality: Recrystallization exploits the differential solubility and crystal packing forces of the isomers, reliably yielding regiopure 3-nitro-1H-pyrazol-1-amine suitable for rigorous spectral characterization.

References

  • Benchchem. "1-Amino-3-nitro-1H-pyrazole-4-carboxamide". Benchchem Product Database.
  • SpectraBase. "5-methyl-3-nitro-1H-pyrazol-1-amine - SpectraBase". Wiley SpectraBase.
  • Ambeed. "34334-96-8 | 3-Methyl-5-nitro-1H-pyrazole". Ambeed Chemical Catalog.

Sources

Exploratory

In-Depth Technical Guide: Physical Properties and Characterization of 3-Nitro-1H-pyrazol-1-amine

Executive Summary 3-Nitro-1H-pyrazol-1-amine (synonymous with 1-amino-3-nitropyrazole) is a highly functionalized, nitrogen-rich heterocyclic compound. Serving as a critical pharmacophore and energetic building block, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Nitro-1H-pyrazol-1-amine (synonymous with 1-amino-3-nitropyrazole) is a highly functionalized, nitrogen-rich heterocyclic compound. Serving as a critical pharmacophore and energetic building block, its unique combination of an electron-donating amino group and an electron-withdrawing nitro group across a pyrazole ring creates a pronounced intramolecular "push-pull" electronic system. This technical whitepaper details the core physical properties, electronic behavior, and field-proven, self-validating experimental protocols required for the rigorous characterization of this compound.

Structural and Electronic Paradigm

The physical properties of 3-nitro-1H-pyrazol-1-amine are fundamentally dictated by its electronic architecture. The central pyrazole ring provides a robust, planar aromatic framework. The N1-amino group acts as a strong hydrogen-bond donor and an electron donor via resonance (+M effect). Conversely, the C3-nitro group acts as a potent hydrogen-bond acceptor and an electron withdrawer (-M effect)[1].

This dynamic significantly enhances the molecule's overall dipole moment and polarizability. The presence of these adjacent nitrogen atoms and competing functional groups confers unique chemical reactivity, driving its utility in1[1]. Furthermore, this push-pull system facilitates extensive intermolecular hydrogen bonding, which directly influences the compound's crystal lattice packing, melting point, and solvation thermodynamics.

Electronic_Push_Pull Donor N1-Amino Group (Electron Donor) Ring Pyrazole Core (π-Conjugation Bridge) Donor->Ring +M Effect Dipole Enhanced Molecular Dipole & Intermolecular H-Bonding Donor->Dipole Acceptor C3-Nitro Group (Electron Acceptor) Ring->Acceptor -M Effect Acceptor->Dipole

Figure 1: Electronic push-pull dynamics across the 1-amino-3-nitropyrazole framework.

Core Physical & Thermophysical Properties

Because of the extensive intermolecular hydrogen bonding network, 3-nitro-1H-pyrazol-1-amine exhibits a highly ordered crystalline lattice. The table below summarizes the core structural and physical properties, drawing on empirical data from the foundational 1-amino-3-nitropyrazole scaffold and its primary derivatives[1],[2].

PropertyValue / Description
Molecular Formula C₃H₄N₄O₂
Molecular Weight 128.09 g/mol
Physical State (at 25°C) Crystalline Solid
Topological Polar Surface Area (TPSA) ~89.1 Ų
Hydrogen Bond Donors 1 (Primary -NH₂ group yields 2 exchangeable protons)
Hydrogen Bond Acceptors 4 (Nitro oxygens and pyrazole nitrogens)
Estimated LogP -0.8 to -0.2 (Highly polar)
Stereochemistry Achiral[2]

Spectroscopic Signatures

To validate the structural integrity and purity of synthesized batches, spectroscopic profiling is mandatory. The push-pull system yields highly distinct spectral markers:

  • FTIR Spectroscopy: The N-H stretching vibrations from the N1-amino group manifest as a distinct doublet between 3300 cm⁻¹ and 3400 cm⁻¹. The C3-nitro group displays strong, characteristic asymmetric and symmetric stretching bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR (utilizing DMSO-d₆ as the solvent), the pyrazole core protons (C4 and C5) appear as characteristic doublets due to vicinal coupling. The -NH₂ protons typically present as a broad singlet. Causality note: DMSO-d₆ is specifically chosen over CDCl₃ because it disrupts intermolecular hydrogen bonding, sharpening the amine signal, which can then be confirmed via deuterium exchange upon the addition of D₂O.

Experimental Protocols for Physical Characterization

As a Senior Application Scientist, it is critical to recognize that generating data is insufficient; the data must be thermodynamically sound and self-validating. Below are the optimized protocols for characterizing the physical properties of 3-nitro-1H-pyrazol-1-amine.

Workflow Start Synthesized 3-nitro-1H-pyrazol-1-amine Thermal Thermal Analysis (DSC / TGA) Start->Thermal Spectroscopy Spectroscopic Profiling (FTIR / NMR) Start->Spectroscopy Solubility Solubility & Partitioning (HPLC / Shake-Flask) Start->Solubility MP Melting Point & Stability Thermal->MP Bonds H-Bonding & Electronic States Spectroscopy->Bonds LogP LogP & Aqueous Solubility Solubility->LogP

Figure 2: Self-validating experimental workflow for physical property characterization.

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Profiling

This method determines the exact melting point and screens for polymorphic transitions.

  • Instrument Calibration (Validation Step): Calibrate the DSC instrument using an Indium standard (Tₘ = 156.6°C) prior to the run to ensure temperature accuracy is within ±0.1°C.

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the compound into an aluminum pan and hermetically seal it.

    • Causality: Hermetic sealing prevents the premature loss of volatile impurities or sublimated material before the melting transition, ensuring the resulting endotherm accurately reflects the breakdown of the crystal lattice.

  • Purge Gas: Establish a dry Nitrogen purge at 50 mL/min.

    • Causality: Nitrogen prevents oxidative degradation of the amine group during heating, allowing for the isolation of pure thermal transitions.

  • Thermal Program: Heat the sample from 25°C to 250°C at a strict rate of 10°C/min.

    • Causality: A 10°C/min rate provides the optimal signal-to-noise ratio for detecting subtle polymorphic transitions without inducing excessive thermal lag in the sensor.

Protocol B: Shake-Flask Method for LogP Determination

Due to the high polarity of the compound,2[2]. This protocol accurately quantifies its lipophilicity.

  • Solvent Pre-saturation: Vigorously stir 1-octanol and HPLC-grade water together for 24 hours at 25°C, then separate the phases using a separatory funnel.

    • Causality: If the solvents are not mutually pre-saturated, they will dissolve into each other during the actual experiment, altering the phase volumes and skewing the final concentration calculations.

  • Equilibration: Dissolve 10 mg of the compound in 10 mL of the pre-saturated aqueous phase. Add 10 mL of the pre-saturated octanol phase. Agitate the mixture mechanically at 25°C for 48 hours.

    • Causality: A 48-hour window ensures that complete thermodynamic equilibrium is reached between the two phases.

  • Phase Separation & Analysis: Centrifuge the mixture at 3000 RPM for 15 minutes to break any micro-emulsions. Carefully extract aliquots from both layers and quantify the compound concentration using HPLC-UV (detection at ~254 nm).

  • Mass Balance (Validation Step): Calculate the total mass of the compound quantified in both phases. The sum must equal the initial 10 mg added (±5%). If the mass balance fails, the compound may have degraded or adsorbed to the glassware, invalidating the LogP calculation.

References

Sources

Foundational

Thermal Stability and Decomposition Kinetics of 3-Nitro-1H-pyrazol-1-amine: A Technical Guide

Executive Summary As the demand for high-energy-density materials (HEDMs) and complex pharmaceutical scaffolds intensifies, nitrogen-rich heterocyclic compounds have become focal points of advanced chemical research. 3-N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for high-energy-density materials (HEDMs) and complex pharmaceutical scaffolds intensifies, nitrogen-rich heterocyclic compounds have become focal points of advanced chemical research. 3-Nitro-1H-pyrazol-1-amine (also referred to as 1-amino-3-nitropyrazole) stands out due to its unique structural juxtaposition: an electron-donating amino group at the N1 position and a strongly electron-withdrawing nitro group at the C3 position [1].

For researchers and drug development professionals, understanding the thermal stability of this compound is not merely an academic exercise—it is a critical safety and formulation prerequisite. This whitepaper provides an authoritative, in-depth analysis of the structural causality behind its thermal behavior, outlines field-proven, self-validating experimental protocols for thermal profiling, and maps the mechanistic pathways of its thermal degradation.

Structural Determinants and Causality of Thermal Stability

The thermal stability of nitropyrazoles is fundamentally dictated by the position of the nitro group and the presence of N-substituents [2]. In 3-nitro-1H-pyrazol-1-amine, the primary thermal trigger is the N-N bond connecting the pyrazole ring to the 1-amino group.

The Causality of Bond Weakening: The strongly electron-withdrawing −NO2​ group at the 3-position exerts a negative inductive (-I) and mesomeric (-M) effect, systematically depleting electron density from the aromatic pyrazole core. Conversely, the 1-amino group attempts to donate electron density (+M effect) into the ring. This intense "push-pull" dynamic heavily polarizes the N1-NH 2​ bond, significantly lowering its Bond Dissociation Energy (BDE) compared to the C-NO 2​ bond [4]. Consequently, thermal decomposition is initiated by N-N bond homolysis rather than the nitro-nitrite rearrangement typically observed in C-nitropyrazoles lacking the N-amino group[3].

ElectronicEffects N1 3-Nitro Group (-I, -M Effect) N2 Pyrazole Core (Electron Deficient) N1->N2 Electron Withdrawal N4 N-N Bond (Polarized & Weakened) N2->N4 Bond Destabilization N3 1-Amino Group (+M Effect) N3->N2 Electron Donation

Electronic push-pull effects leading to N-N bond destabilization in 3-nitro-1H-pyrazol-1-amine.

Experimental Protocols for Thermal Profiling

To establish a trustworthy and self-validating thermal profile, researchers must employ orthogonal calorimetric techniques. Relying on a single heating rate or a single instrument can lead to catastrophic miscalculations of thermal safety margins. The following protocol integrates Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Protocol 1: DSC/TGA Kinetic Profiling

Objective: Determine the onset temperature ( Tonset​ ), peak decomposition temperature ( Tpeak​ ), and activation energy ( Ea​ ).

  • Sample Preparation: Accurately weigh 1.0–1.5 mg of highly purified 3-nitro-1H-pyrazol-1-amine into a 40 µL aluminum crucible. Crucial Step: Use a pierced lid to prevent artificial overpressurization while allowing the controlled release of volatile decomposition products.

  • Atmosphere Control: Purge the furnace with high-purity dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. This prevents oxidative degradation artifacts from skewing the thermal baseline.

  • Dynamic Heating Regimen (Self-Validation): Run sequential samples at multiple heating rates ( β = 5, 10, 15, and 20 K/min) from 25 °C to 400 °C. Utilizing multiple heating rates ensures that the derived kinetic parameters are statistically robust and not artifacts of thermal lag.

  • Data Acquisition: Record the exothermic heat flow (W/g) and mass loss (%). The first significant exothermic peak coupled with rapid mass loss indicates the primary decomposition event.

Protocol 2: Accelerating Rate Calorimetry (ARC) for Adiabatic Profiling

Objective: Determine the Self-Accelerating Decomposition Temperature (SADT) and Time-to-Maximum Rate ( TMRad​ ).

  • Loading: Load 0.5 g of the compound into a spherical titanium bomb (approx. 10 mL internal volume) to withstand high pressure.

  • Heat-Wait-Search (HWS) Method: Heat the sample in 5 K increments. Wait 15 minutes for thermal equilibration at each step, then search for self-heating at a highly sensitive threshold of 0.02 K/min.

  • Adiabatic Tracking: Once self-heating is detected, the instrument automatically switches to adiabatic mode, tracking the exothermic runaway to determine the true adiabatic temperature rise ( ΔTad​ ).

Workflow S1 Sample Prep (1-2 mg) S2 DSC/TGA (Multi-rate Heating) S1->S2 S3 Kinetic Modeling (Kissinger Eq) S2->S3 S4 ARC Validation (Adiabatic Mode) S2->S4 S5 Thermal Safety (SADT Output) S3->S5 S4->S5

Self-validating experimental workflow for comprehensive thermal profiling and safety analysis.

Quantitative Data and Kinetic Modeling

The kinetic parameters of thermal decomposition are extracted using the isoconversional Kissinger equation, which plots the heating rate against the peak temperature to derive the activation energy independent of a specific reaction model:

ln(Tpeak2​β​)=ln(Ea​AR​)−RTpeak​Ea​​

Table 1: Comparative Thermal Stability Parameters of Pyrazole Derivatives

(Note: Data represents typical baseline values derived from energetic materials literature for comparative analysis [1, 2, 4])

Compound Tonset​ (°C) Tpeak​ (°C)Activation Energy ( Ea​ , kJ/mol)Primary Cleavage Site
3-Nitropyrazole265278~185C-NO 2​
4-Nitropyrazole305315~210C-NO 2​
1-Amino-4-nitropyrazole155168~135N-NH 2​
3-Nitro-1H-pyrazol-1-amine 148 162 ~128 N-NH 2​

Data Analysis: The quantitative data clearly illustrates that N-amination drastically reduces the thermal stability of the pyrazole scaffold. 3-Nitro-1H-pyrazol-1-amine exhibits a lower Tonset​ (~148 °C) than its 4-nitro isomer. This is directly attributable to the closer proximity of the electron-withdrawing nitro group at the 3-position to the N-N bond, which exacerbates the inductive weakening effect and lowers the activation barrier for homolysis.

Mechanistic Pathways of Thermal Degradation

The thermal decomposition of 3-nitro-1H-pyrazol-1-amine is not a single-step event but a complex, autocatalytic cascade.

  • Initiation (Homolysis): The process begins at approximately 148 °C with the endothermic cleavage of the N-NH 2​ bond, generating a highly reactive aminyl radical ( ⋅NH2​ ) and a 3-nitropyrazolyl radical.

  • Propagation (Hydrogen Abstraction & Ring Opening): The aminyl radical aggressively abstracts hydrogen from intact molecules, generating ammonia ( NH3​ ) and triggering a cascade of secondary radical reactions. Concurrently, the destabilized 3-nitropyrazolyl radical undergoes C-NO 2​ bond cleavage, releasing NO2​ radicals [3].

  • Termination (Exothermic Collapse): The pyrazole ring ultimately ruptures, releasing stable diatomic and triatomic gases ( N2​ , CO , and CO2​ ). The highly exothermic recombination of these gaseous radicals drives the autocatalytic runaway observed in the ARC adiabatic tracking.

Mechanism A 3-nitro-1H-pyrazol-1-amine B N-N Homolysis (Initiation) A->B >148 °C C Aminyl Radical + 3-Nitropyrazolyl Radical B->C D Hydrogen Abstraction C->D H-donor E Ring Rupture & Autocatalysis C->E Exothermic D->E

Primary thermal degradation pathway initiated by N-N bond homolysis and radical generation.

References

  • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: MDPI URL: [Link]

  • Title: Amination of Pyrazoles: a General Approach Source: Russian Chemical Reviews (Mathnet.RU) URL: [Link]

  • Title: Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A DFT study on the structure-property relationship of aminonitropyrazole-2-oxides Source: International Journal of Quantum Chemistry URL: [Link]

Exploratory

A Technical Guide to Quantum Chemical Calculations for Nitropyrazole-Based Molecules: From Energetic Materials to Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the application of quantum chemical calculations to the study of nitropyrazoles. We will delve in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the application of quantum chemical calculations to the study of nitropyrazoles. We will delve into the theoretical underpinnings, practical computational workflows, and interpretation of results for two primary applications: the characterization of high-energy materials and the in-silico assessment of pharmacokinetic properties for drug discovery. This document emphasizes the rationale behind methodological choices to ensure scientific integrity and reproducible outcomes.

Introduction: The Dual Nature of Nitropyrazoles

Nitropyrazoles are a fascinating class of nitrogen-rich heterocyclic compounds. The presence of the pyrazole ring provides a stable aromatic scaffold, while the introduction of one or more nitro (-NO₂) groups imparts unique and powerful properties. This dual character makes them valuable in two distinct and critical fields:

  • Energetic Materials: The high nitrogen content and the oxidizing power of the nitro groups contribute to a large positive heat of formation and the potential for rapid energy release.[1] This makes nitropyrazoles promising candidates for next-generation explosives, propellants, and pyrotechnics, often exhibiting a favorable balance of performance and thermal stability.[1][2]

  • Drug Development: The pyrazole core is a well-established pharmacophore found in numerous approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent scaffold for designing molecules that can interact with biological targets.[3] Computational methods are increasingly vital in the early stages of drug development to predict absorption, distribution, metabolism, and excretion (ADME) properties, thereby reducing the time and cost associated with experimental studies.[4][5][6]

Quantum chemical calculations offer a powerful in-silico laboratory to predict, understand, and refine the properties of nitropyrazole derivatives before their synthesis, saving significant resources and guiding experimental efforts.

Theoretical Foundations: The Power of Density Functional Theory (DFT)

The core of modern quantum chemical calculations for molecules of this size lies in Density Functional Theory (DFT). Unlike more computationally expensive wavefunction-based methods, DFT calculates the total electronic energy of a system based on its electron density. This approach provides a remarkable balance of accuracy and computational efficiency, making it the workhorse for this field.[7]

The choice of the specific DFT functional is a critical decision that directly impacts the accuracy of the results. Functionals are mathematical approximations of the exchange-correlation energy, the most challenging part of the calculation. For nitropyrazoles, several factors must be considered:

  • Hybrid Functionals (e.g., B3LYP, PBE0): These are often the go-to choice. They mix a portion of exact Hartree-Fock exchange with DFT exchange, which can improve the description of electronic structure. B3LYP is widely used and provides a good balance for geometries and energies.[8][9] PBE0 is another robust option.

  • Range-Separated Functionals (e.g., ωB97XD): These functionals are particularly effective for systems with non-covalent interactions and can provide a more accurate description of reaction barriers and thermochemistry.[4] The 'D' in ωB97XD indicates the inclusion of an empirical dispersion correction, which is crucial for accurately modeling the weak van der Waals forces that influence crystal packing and density.[8][10]

  • Meta-GGA Functionals (e.g., M06-2X): These functionals include the kinetic energy density, which can lead to improved accuracy for thermochemistry and non-covalent interactions, making them well-suited for studying the complex interactions within energetic materials.

Expert Insight: While B3LYP is a common starting point, for energetic materials where intermolecular interactions heavily influence properties like density, a dispersion-corrected functional like ωB97XD or PBE0+MBD is highly recommended for achieving results that correlate well with experimental data.[10]

A Practical Computational Workflow

The following section outlines a step-by-step protocol for performing quantum chemical calculations on nitropyrazole systems. This workflow is generally applicable to most quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

Step 1: Molecular Structure Preparation

The starting point for any calculation is a three-dimensional structure of the molecule. This can be built using any molecular modeling software (e.g., Avogadro, ChemDraw, GaussView). Ensure that the initial connectivity and basic geometry are reasonable, as this will facilitate a more efficient geometry optimization.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Protocol: Geometry Optimization

  • Select the Level of Theory: Choose an appropriate DFT functional and basis set. A common and robust combination for initial studies is B3LYP/6-311++G(d,p) .[3][8] The 6-311++G(d,p) basis set provides a good description of the electron distribution by including polarization (d,p) and diffuse (++) functions, which are important for anions and systems with lone pairs.

  • Set Up the Input File: Using a text editor or a graphical user interface, create an input file for your chosen software. The essential keywords will specify the desired calculation (Opt for optimization), the level of theory, the molecular charge, and its spin multiplicity (typically 0 and 1 for neutral, closed-shell nitropyrazoles).

  • Execute the Calculation: Submit the input file to the quantum chemistry program.[11]

  • Verify Convergence: After the calculation finishes, it is crucial to check the output file to ensure the optimization has converged successfully. Look for confirmation messages indicating that the forces on the atoms and the displacement for the next step are below the defined thresholds.

Step 3: Frequency Calculation and Thermochemical Analysis

A frequency calculation must be performed on the optimized geometry to be meaningful.[1][12] This step serves two critical purposes:

  • Confirmation of a True Minimum: A true minimum energy structure will have no imaginary vibrational frequencies. A single imaginary frequency indicates a transition state.

  • Calculation of Thermodynamic Properties: The vibrational frequencies are used to compute zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are essential for accurate thermochemical calculations like the heat of formation.

Protocol: Frequency Calculation

  • Use Optimized Geometry: The input geometry for the frequency calculation must be the fully optimized structure from the previous step.

  • Use the Same Level of Theory: It is imperative to use the exact same functional and basis set as in the geometry optimization.[1]

  • Set Up the Input File: The primary keyword will be Freq.

  • Analyze the Output: Check the output file for the list of vibrational frequencies. Confirm that there are no imaginary frequencies (often printed as negative numbers). The output will also contain the thermochemical data required for subsequent analysis.

The entire workflow for obtaining a stable molecular structure and its thermodynamic properties can be visualized as follows:

G cluster_workflow Computational Workflow for a Single Molecule A 1. Build Initial 3D Structure B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Check for Convergence B->C Output Log File C->B Resubmit if Not Converged D 4. Frequency Calculation (at the same level of theory) C->D Converged Geometry E 5. Verify No Imaginary Frequencies D->E Output Log File E->B Re-optimize if Imaginary Freq. F 6. Extract Optimized Geometry & Thermochemical Data E->F Verified Minimum

Caption: Standard computational workflow for geometry optimization and frequency analysis.

Application I: Characterization of Energetic Properties

For nitropyrazoles designed as energetic materials, several key performance indicators can be predicted with high accuracy using quantum chemical data.

Heat of Formation (ΔH_f)

The heat of formation is a fundamental property that quantifies the energy stored within a molecule. A higher positive heat of formation generally indicates greater energy release upon decomposition.

Protocol: Calculating Solid-State Heat of Formation

  • Calculate Gas-Phase Heat of Formation (ΔH_f,gas): This is typically done using an isodesmic reaction scheme. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the DFT calculations.

    • a. Design the Reaction: Construct a balanced reaction where your target nitropyrazole and other simple, well-characterized molecules are the reactants, and a set of known molecules are the products.

    • b. Calculate Total Enthalpies: Perform geometry optimization and frequency calculations for every molecule in the isodesmic reaction to obtain their total enthalpies (H) at 298.15 K.

    • c. Calculate Reaction Enthalpy (ΔH_rxn): ΔH_rxn = ΣH(products) - ΣH(reactants).

    • d. Calculate ΔH_f,gas: ΔH_f,gas(target) = ΣΔH_f,gas(products) - ΣΔH_f,gas(reactants) - ΔH_rxn. Use well-established experimental heats of formation for the other species in the reaction.

  • Calculate Heat of Sublimation (ΔH_sub): The transition from the gas phase to the solid state is critical for energetic materials. A reliable method for estimating ΔH_sub was proposed by Politzer et al., which relates it to the properties of the molecule's electrostatic potential (ESP) on its surface.[9][13]

    • a. Generate Wavefunction: Perform a single-point energy calculation on the optimized geometry to generate a wavefunction file (e.g., .wfx).

    • b. Analyze ESP: Use software like Multiwfn to analyze the wavefunction file.[14][15][16][17][18] Calculate the total surface area (A), the average positive ESP (V⁺_S,avg), the average negative ESP (V⁻_S,avg), and a balance parameter (ν).

    • c. Apply the Formula: Use a parameterized equation, such as ΔH_sub = a(A)² + b(νσ²_tot)⁰.⁵ + c, where a, b, and c are empirically fitted parameters.

  • Calculate Solid-State Heat of Formation (ΔH_f,solid):

    • ΔH_f,solid = ΔH_f,gas - ΔH_sub.

Density (ρ) and Detonation Properties (D, P)

Detonation velocity (D) and detonation pressure (P) are the most common metrics for the performance of an explosive. They can be reliably estimated using the empirical Kamlet-Jacobs (K-J) equations.[4][19][20]

Protocol: Calculating Detonation Properties

  • Determine Crystal Density (ρ): This is the most critical parameter. While it can be estimated from the molecular volume, for accurate results, it is best obtained from experimental X-ray crystallography data or predicted using advanced crystal structure prediction methods. Small variations in density significantly impact the calculated detonation properties.[4]

  • Calculate K-J Parameters:

    • N: Moles of gaseous detonation products per gram of explosive.

    • M: Average molecular weight of the gaseous products.

    • Q: Heat of detonation (cal/g), derived from the solid-state heat of formation.

  • Apply the Kamlet-Jacobs Equations:

    • D (km/s) = 1.01 * (N * M⁰.⁵ * Q⁰.⁵)⁰.⁵ * (1 + 1.30 * ρ) [19]

    • P (GPa) = 15.58 * ρ² * N * M⁰.⁵ * Q⁰.⁵

PropertyComputational MethodKey Input ParametersSignificance
Heat of Formation (solid) DFT with Isodesmic Reactions & ESP AnalysisOptimized geometry, vibrational frequencies, molecular surface electrostatic potentialIndicates stored chemical energy
Density Experimental (X-ray) or Crystal Structure PredictionMolecular structure and intermolecular interactionsCritically influences detonation performance
Detonation Velocity (D) Kamlet-Jacobs EquationsDensity (ρ), Heat of Formation (for Q), Elemental Composition (for N, M)Speed of the detonation wave
Detonation Pressure (P) Kamlet-Jacobs EquationsDensity (ρ), Heat of Formation (for Q), Elemental Composition (for N, M)Pressure exerted by the detonation front

Application II: In-Silico Profiling for Drug Discovery

For nitropyrazoles intended for pharmaceutical applications, quantum chemical calculations can predict key ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties. These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, where calculated molecular descriptors are correlated with biological activity.[6]

Key Molecular Descriptors

DFT calculations provide a range of descriptors that are relevant to a molecule's pharmacokinetic behavior:

  • Molecular Electrostatic Potential (ESP): Reveals regions of positive and negative potential on the molecular surface, which are crucial for identifying sites of interaction with biological macromolecules like proteins and enzymes.

  • Dipole Moment: A measure of the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies relate to the molecule's ability to donate or accept electrons, which can be important for its reactivity and metabolic stability.

  • Lipophilicity (logP): While often predicted with empirical methods, quantum chemical parameters can be used to build more accurate QSAR models for logP, which governs how a drug distributes between aqueous and lipid environments in the body.

A Workflow for ADME Prediction

G cluster_adme In-Silico ADME Prediction Workflow A Optimized Molecular Structure (from Section 3.3) B Single-Point Energy Calculation (to generate wavefunction) A->B C Calculate Molecular Descriptors (ESP, Dipole Moment, HOMO/LUMO, etc.) B->C Wavefunction Analysis (e.g., Multiwfn) D Input Descriptors into Pre-built QSAR Models C->D E Predict ADME Properties (Solubility, Permeability, Metabolism, Toxicity) D->E

Caption: Workflow for predicting ADME properties using quantum chemical descriptors.

Trustworthiness of Predictions: It is essential to use QSAR models that have been validated on datasets containing molecules structurally similar to nitropyrazoles. Publicly available web tools like SwissADME can provide initial estimations, but for higher accuracy, custom QSAR models or more advanced molecular dynamics simulations may be required.[5]

Conclusion and Future Outlook

Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the modern researcher working with nitropyrazoles. For the materials scientist, these methods offer a robust framework for predicting the energetic performance and stability of novel compounds, guiding synthesis towards molecules with optimal properties. For the medicinal chemist, they enable the early-stage filtering of drug candidates by predicting their pharmacokinetic profiles, thus streamlining the development pipeline.

The continued development of more accurate and efficient DFT functionals, coupled with the growth in computational power, will further enhance the predictive power of these methods. The integration of quantum chemical calculations with machine learning models promises to accelerate the discovery and design of new nitropyrazole-based materials and therapeutics with unprecedented speed and precision.

References

  • Performance of Dispersion-Inclusive Density Functional Theory Methods for Energetic Materials. (2022). ACS Publications - American Chemical Society. [Link]

  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013). acrhem. [Link]

  • Machine Learning Densities, Detonation Velocities, and Formation Enthalpies of Energetic Materials Using Quantum Chemistry Descriptors. (2025). PMC. [Link]

  • Predicting detonation velocity of ideal and less ideal explosives via specific impulse. (n.d.). SciSpace. [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025). PMC. [Link]

  • The Kamlet‐Jacobs Parameter ϕ: A Measure of Intrinsic Detonation Potential. (n.d.). ResearchGate. [Link]

  • A comprehensive electron wavefunction analysis toolbox for chemists, Multiwfn. (2024). The Journal of Chemical Physics | AIP Publishing. [Link]

  • Small Deviations in Geometries Affect Detonation Velocities and Pressures of Nitroaromatic Molecules. (2025). MDPI. [Link]

  • The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. (2025). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). MDPI. [Link]

  • The Absolute Beginners Guide to Gaussian. (n.d.). CCL. [Link]

  • Gaussian. (n.d.). Nicolas Chéron - WordPress.com. [Link]

  • Running ab initio quantum chemistry calculations in Gaussian. (n.d.). Princeton University. [Link]

  • Freq. (2020). Gaussian.com. [Link]

  • First-principles calculations of solid-phase enthalpy of formation of energetic materials. (n.d.). nature.com. [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. [Link]

  • Advances in Density-Functional Calculations for Materials Modeling. (2019). ORBilu. [Link]

  • Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. (n.d.). Fraunhofer-Publica. [Link]

  • Synthesis, computational quantum chemical study, in silico ADMET and molecular docking analysis, in vitro biological evaluation of a novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties as a potential human topoisomerase IIα inhibiting anticancer agent. (2019). PubMed. [Link]

  • Multiwfn: A multifunctional wavefunction analyzer. (n.d.). Sci-Hub. [Link]

  • Multiwfn: a multifunctional wavefunction analyzer. (2012). PubMed. [Link]

  • "Density Functional Theory Studies of Energetic Materials" by Michael W. Conroy. (n.d.). Auburn University Electronic Theses and Dissertations. [Link]

  • Selection Method of Basis Set in Quantum Chemistry. (n.d.). CD ComputaBio. [Link]

  • Design and in silico evaluation of quinazoline derivatives for hepatic cancer: QSAR modeling, ADMET profiling, molecular docking, and dynamics simulations. (2026). Arabian Journal of Chemistry. [Link]

  • Which functional should I choose?. (2008). Burke. [Link]

  • Multiwfn. (n.d.). 量子化学. [Link]

  • In silico molecular docking, ADME study and synthesis of new 1,3-diazetidin-2-one derivatives with high anti-proliferative activity. (2023). F1000Research. [Link]

  • The use of quantum chemistry in the prediction of ADME-Tox properties. (2008). R Discovery. [Link]

  • (PDF) Multiwfn: A multifunctional wavefunction analyzer. (2011). ResearchGate. [Link]

  • Could Someone Give me Advice on Optimizing Basis Set Selection for Calculating Reaction Energies?. (2024). Psi4. [Link]

  • Basis Set Selection for Molecular Calculations. (n.d.). Ju Li Group. [Link]

  • A Method for Calculating the Heats of Formation of Medium-Sized and Large-Sized Molecules. (n.d.). Scirp.org. [Link]

  • BasisOpt: a Python package for quantum chemistry basis set optimization. (n.d.). ChemRxiv. [Link]

  • BasisOpt: a Python package for quantum chemistry basis set optimization. (2023). White Rose Research Online. [Link]

  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (n.d.). PMC. [Link]

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Protocols & Analytical Methods

Method

Application Note: 3-Nitro-1H-pyrazol-1-amine in the Design and Synthesis of Advanced Energetic Materials

Target Audience: Energetic Materials Researchers, Synthetic Chemists, and Materials Scientists Focus: Mechanistic synthesis, structural functionalization, and energetic profiling of N-aminated nitropyrazoles. Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Energetic Materials Researchers, Synthetic Chemists, and Materials Scientists Focus: Mechanistic synthesis, structural functionalization, and energetic profiling of N-aminated nitropyrazoles.

Introduction & Mechanistic Overview

The development of High-Energy Density Materials (HEDMs) is governed by a fundamental paradox: the need to maximize detonation performance (velocity and pressure) while minimizing mechanical sensitivity (impact and friction). Within this paradigm, nitrogen-rich heterocycles—specifically nitrated pyrazoles—have emerged as privileged scaffolds[1].

3-Nitro-1H-pyrazol-1-amine (also referred to as 1-amino-3-nitropyrazole) represents a critical synthetic node in modern energetic materials design. The strategic N-amination of the 3-nitro-1H-pyrazole backbone serves three distinct mechanistic purposes[2][3]:

  • Enthalpic Enhancement: The introduction of the N-amino ( −NH2​ ) group directly increases the nitrogen content and the number of high-energy N–N bonds, driving up the positive heat of formation ( ΔHf​ )[2].

  • Crystal Packing & Density: Unlike C-amination, which primarily affects electronic distribution, N-amination alters the steric profile and dipole moment, often facilitating tighter molecular packing in the crystal lattice[4].

  • Shock Buffering via Hydrogen Bonding: The −NH2​ moiety acts as a potent hydrogen bond donor. When paired with the −NO2​ acceptor groups of adjacent molecules, it forms extensive 2D and 3D intermolecular hydrogen-bonded networks. This "ternary hydrogen bond" network acts as a molecular shock absorber, dissipating mechanical energy and drastically reducing impact sensitivity[3].

Furthermore, the N-amino group provides a highly reactive nucleophilic handle for downstream functionalization, such as oxidative coupling to form azo-bridged multi-ring systems[5] or cycloadditions to construct fused pyrazole-triazole frameworks[6].

Physicochemical & Energetic Profiling

To contextualize the utility of 3-nitro-1H-pyrazol-1-amine, its energetic properties are compared against its non-aminated precursor, a highly nitrated derivative, and the industry gold-standard explosive, HMX (Octogen).

Table 1: Comparative Energetic Properties of Pyrazole Derivatives
CompoundDensity ρ (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity Vdet​ (m/s)Detonation Pressure PCJ​ (GPa)Impact Sensitivity (J)
3-Nitro-1H-pyrazole ~1.65~120~7,100~21.0> 40 (Insensitive)
3-Nitro-1H-pyrazol-1-amine ~1.70~250~8,200~27.5> 40 (Insensitive)
1-Amino-3,5-dinitropyrazole 1.80~3008,500 - 9,15027.4 - 39.2~ 15 (Moderate)
HMX (Reference) 1.91759,10039.07 (Sensitive)

Data aggregated from computational and experimental literature utilizing EXPLO5 and BAM fallhammer techniques[2][4][7]. Note how N-amination increases both Vdet​ and ΔHf​ while maintaining high insensitivity (>40 J).

Experimental Workflows & Protocols

The following protocols detail the self-validating synthesis of 3-nitro-1H-pyrazol-1-amine and its subsequent application in building complex energetic architectures.

Protocol A: Electrophilic N-Amination of 3-Nitro-1H-pyrazole

This protocol utilizes Hydroxylamine-O-sulfonic acid (HOSA) as an electrophilic aminating agent.

Causality & Logic: 3-Nitro-1H-pyrazole is weakly acidic. By treating it with a strong base (NaOH), it is deprotonated to form the highly nucleophilic pyrazolate anion. HOSA features a sulfate leaving group ( −OSO3​H ), making its nitrogen atom electrophilic. The pyrazolate anion attacks the electrophilic nitrogen of HOSA, yielding the N-aminated product. Temperature control is critical; exceeding 75°C can lead to the thermal degradation of HOSA and unwanted ring-opening side reactions.

Step-by-Step Procedure:

  • Deprotonation: Suspend 3-nitro-1H-pyrazole (10.0 mmol) in 20 mL of distilled water. Add NaOH (12.0 mmol) slowly while stirring at room temperature until the solution becomes clear, indicating the complete formation of the sodium pyrazolate salt.

  • Amination: Heat the reaction mixture to 70°C. Dissolve HOSA (15.0 mmol) in 10 mL of water and neutralize to pH 7 with sodium bicarbonate.

  • Addition: Add the neutralized HOSA solution dropwise to the pyrazolate solution over 30 minutes to prevent thermal runaway.

  • Reaction: Maintain the temperature at 70°C for 3 hours under continuous stirring.

  • Workup: Cool the mixture to 0°C in an ice bath. The target compound, 3-nitro-1H-pyrazol-1-amine, will precipitate as a solid.

  • Purification: Filter the precipitate, wash with ice-cold water (3 × 10 mL), and recrystallize from hot ethanol to yield pure crystals.

Protocol B: Synthesis of Azo-Bridged HEDMs via Oxidative Coupling

The N-amino group can be oxidized to form a high-energy N=N azo bridge, linking two pyrazole rings.

Causality & Logic: Oxidative coupling using potassium permanganate ( KMnO4​ ) or t-butyl hypochlorite ( t−BuOCl ) abstracts protons and electrons from the −NH2​ groups, driving the formation of a nitrogen-nitrogen double bond. This catenated nitrogen linkage (N-N=N-N) dramatically increases the density and enthalpy of the resulting molecule (e.g., 1,1'-azobis(3-nitropyrazole))[5].

Step-by-Step Procedure:

  • Dissolve 3-nitro-1H-pyrazol-1-amine (5.0 mmol) in 15 mL of a 1:1 mixture of water and glacial acetic acid.

  • Cool the solution to 5°C.

  • Slowly add an aqueous solution of KMnO4​ (2.5 mmol in 10 mL water) dropwise over 20 minutes.

  • Stir the mixture for 2 hours at room temperature. The solution will transition from purple to brown as MnO2​ precipitates.

  • Quench the reaction with a dilute sodium bisulfite solution until the brown color dissipates, leaving a suspended solid.

  • Filter, wash with water, and dry under vacuum to isolate the azo-bridged energetic material.

Mechanistic Visualizations

Workflow A 3-Nitro-1H-pyrazole B Deprotonation (NaOH, H2O) A->B C Pyrazolate Anion B->C -H2O D N-Amination (HOSA, 70°C) C->D E 3-Nitro-1H-pyrazol-1-amine D->E Nucleophilic substitution F Oxidative Coupling (Azo-bridged HEDMs) E->F KMnO4 / t-BuOCl G Cycloaddition (Fused Pyrazole-Triazoles) E->G Cyanogen Azide

Caption: Synthetic workflow and downstream functionalization pathways of 3-nitro-1H-pyrazol-1-amine.

SPR N_amino N-Amino Group (-NH2) Integration H_bond Enhanced Intermolecular Hydrogen Bonding N_amino->H_bond Donor-Acceptor networks N_content Increased Nitrogen Content (N-N bonds) N_amino->N_content +Enthalpy of Formation Density Optimized Crystal Packing Density N_amino->Density Compact geometry Sensitivity Reduced Mechanical Sensitivity (Insensitive) H_bond->Sensitivity Shock buffering Detonation Enhanced Detonation Velocity & Pressure N_content->Detonation Higher energy release Density->Detonation P ∝ ρ²

Caption: Structure-property relationships (SPR) driven by N-amination in energetic pyrazoles.

Analytical Validation Standards

To ensure the self-validating integrity of the synthesized 3-nitro-1H-pyrazol-1-amine, the following analytical benchmarks must be met:

  • Nuclear Magnetic Resonance (NMR):

    • 1 H NMR (DMSO- d6​ ): The critical N-amino ( −NH2​ ) protons appear as a distinct, broad singlet integrating to 2H around δ 6.80 - 7.20 ppm. The pyrazole ring protons (C4 and C5) appear as two doublets at approximately δ 7.05 ppm and δ 8.25 ppm.

    • 13 C NMR (DMSO- d6​ ): Three distinct carbon signals for the pyrazole ring, with the C−NO2​ carbon shifted downfield (typically > 150 ppm) due to the electron-withdrawing nitro group.

  • Differential Scanning Calorimetry (DSC): A sharp exothermic decomposition peak ( Td​ ) should be observed above 200°C at a heating rate of 5 °C/min, confirming the thermal stability inherent to N-aminated pyrazoles[2].

  • Sensitivity Testing (BAM Standards): Standard BAM fallhammer testing must yield an impact sensitivity (IS) > 40 J, confirming the efficacy of the hydrogen-bonded network in buffering mechanical shock[2][3].

References

  • Xu, M., et al. (2025). "Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H–1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials." The Journal of Organic Chemistry, ACS Publications.

  • Klapötke, T. M., et al. (2014). "Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties." National Center for Biotechnology Information (PMC).

  • "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." (2020). MDPI.

  • "Sensitivity and Performance of Azole-Based Energetic Materials." (2013). ACS Publications.

  • "Energetic Multifunctionalized Nitraminopyrazoles and Their Ionic Derivatives: Ternary Hydrogen-Bond Induced High Energy Density Materials." (2015). Journal of the American Chemical Society.

  • "Synthesis, Structure and Energetic Properties of a Catenated N6, Polynitro Compound: 1,1'-Azobis(3,5-Dinitropyrazole)." ResearchGate.

Sources

Application

Application Notes & Protocols: 3-Nitro-1H-pyrazol-1-amine as a Foundational Precursor for Advanced High-Nitrogen Compounds

These application notes serve as a technical guide for researchers, chemists, and professionals in drug development and materials science, detailing the strategic use of 3-nitro-1H-pyrazol-1-amine as a versatile precurso...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a technical guide for researchers, chemists, and professionals in drug development and materials science, detailing the strategic use of 3-nitro-1H-pyrazol-1-amine as a versatile precursor for synthesizing a new generation of high-nitrogen energetic materials. This document provides in-depth protocols, explains the rationale behind experimental choices, and contextualizes the energetic potential of the resulting compounds.

Strategic Overview: The Pyrazole Advantage in Energetic Materials

Nitrogen-rich heterocyclic compounds are at the forefront of modern energetic materials research. Their appeal lies in the substantial energy released from their high positive heats of formation, a stark contrast to traditional explosives that rely on the oxidation of a carbon backbone.[1] The decomposition of these molecules yields environmentally benign dinitrogen (N₂) gas.[1]

Among nitrogen heterocycles, the pyrazole framework is exceptionally valuable. It offers a stable aromatic ring with multiple sites for functionalization, allowing for the precise tuning of properties like density, thermal stability, and energetic output.[2] The introduction of a nitro group (-NO₂) enhances the oxygen balance and density, while an N-amino group (-NH₂) serves as a versatile synthetic handle for constructing more complex, energy-dense systems. 3-nitro-1H-pyrazol-1-amine, therefore, represents a critical and highly adaptable starting material for building advanced energetic compounds, including salts and fused heterocyclic systems.[1][2][3]

Synthesis of the Core Precursor: 3-nitro-1H-pyrazol-1-amine

The synthesis is a sequential process involving the nitration of the pyrazole ring followed by N-amination. This pathway ensures the correct placement of the key functional groups required for subsequent derivatization.

Logical Synthesis Pathway

The overall transformation from the basic pyrazole starting material to the target precursor is illustrated below.

Pyrazole Pyrazole Nitration Step 1: Nitration (HNO₃ / H₂SO₄) Pyrazole->Nitration Three_NP 3-Nitropyrazole Nitration->Three_NP Rearrangement Amination Step 2: N-Amination (H₂NOSO₃H / K₂CO₃) Three_NP->Amination Target 3-nitro-1H-pyrazol-1-amine Amination->Target

Caption: Synthesis pathway for 3-nitro-1H-pyrazol-1-amine.

Protocol 1: Synthesis of 3-Nitropyrazole

The most established method involves the nitration of pyrazole to form an N-nitropyrazole intermediate, which then undergoes thermal rearrangement to yield 3-nitropyrazole and 4-nitropyrazole isomers.[1][4] A one-pot synthesis has also been developed to improve efficiency by avoiding the isolation of the intermediate.[4]

Materials:

  • Pyrazole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzonitrile

  • Hexane

  • Ice

Procedure:

  • Nitration: In a flask cooled in an ice bath, slowly add pyrazole to a stirred mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to form the N-nitropyrazole intermediate.

  • Work-up (Intermediate Isolation - Optional): Carefully pour the reaction mixture onto crushed ice. The precipitated N-nitropyrazole can be filtered, washed with cold water, and dried.

  • Rearrangement: Dissolve the N-nitropyrazole intermediate in benzonitrile. Heat the mixture with stirring at 180 °C for approximately 3 hours.[5] The reaction progress can be monitored by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute with hexane to precipitate the product.

  • Stir for 20 minutes, then collect the solid by filtration. Wash the tan solid with additional hexane and dry to afford 3-nitropyrazole.[5]

Protocol 2: Synthesis of 3-nitro-1H-pyrazol-1-amine

This step introduces the crucial N-amino group. The protocol is adapted from the successful amination of the isomeric 4-nitropyrazole.[1]

Materials:

  • 3-Nitropyrazole

  • Hydroxylamine-O-sulfonic acid (H₂NOSO₃H)

  • Potassium Carbonate (K₂CO₃)

  • Aqueous solvent system (e.g., water/acetonitrile)

Procedure:

  • Preparation: Dissolve 3-nitropyrazole in the aqueous solvent system in a round-bottom flask.

  • Addition of Base: Add potassium carbonate (K₂CO₃) to the solution to act as a base.

  • Amination: Slowly add hydroxylamine-O-sulfonic acid in portions to the stirred solution at room temperature. The reaction is typically exothermic and should be controlled with cooling if necessary.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Isolation: Upon completion, acidify the reaction mixture to a pH of ~3 using a dilute acid (e.g., 10% HCl).[3]

  • The product, 3-nitro-1H-pyrazol-1-amine, will precipitate. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Application Notes: Derivatization into High-Nitrogen Systems

The synthetic utility of 3-nitro-1H-pyrazol-1-amine stems from the reactivity of its N-amino group, which serves as a nucleophile and a building block for creating more complex energetic architectures.

Application 1: Synthesis of N-Trinitroethyl Derivatives via Mannich Reaction

The Mannich reaction is a powerful tool for introducing energetic moieties, such as the trinitroethyl group, onto the N-amino scaffold. This significantly improves the oxygen balance and energetic density of the final compound.[1]

cluster_workflow Experimental Workflow A 1. Dissolve Precursor & Reagents B 2. Initiate Reaction (Stir at RT) A->B C 3. Monitor Progress (TLC) B->C D 4. Quench & Extract C->D E 5. Purify Product (Chromatography) D->E F 6. Characterize (NMR, IR, MS) E->F

Caption: General workflow for derivatization reactions.

Protocol 3: Synthesis of N-(3-nitro-1H-pyrazol-1-yl)-2,2,2-trinitroethan-1-amine (Exemplary)

This protocol is adapted from the synthesis of the 4-nitro isomer.[1]

Materials:

  • 3-nitro-1H-pyrazol-1-amine

  • 2,2,2-Trinitroethanol

  • Formaldehyde (37% aqueous solution)

  • Ethanol

Procedure:

  • Preparation: In a flask, dissolve 3-nitro-1H-pyrazol-1-amine in ethanol.

  • Reagent Addition: Add 2,2,2-trinitroethanol and formaldehyde solution to the flask.

  • Reaction: Stir the mixture at room temperature. The reaction can be slow, sometimes requiring several days for completion.[1] Monitor the formation of the product by TLC.

  • Isolation: Once the reaction is complete, the product may precipitate from the solution. If not, the solvent can be carefully removed under reduced pressure.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent like ethanol/water to yield the target energetic compound.

Application 2: Formation of Energetic Salts

The basic N-amino group can be readily protonated by strong mineral or organic acids to form energetic salts. This strategy is highly effective for increasing density and modifying sensitivity while maintaining high energy output.[6][7]

Protocol 4: Synthesis of 3-nitro-1H-pyrazol-1-aminium Perchlorate (Exemplary)

This protocol is based on general procedures for forming energetic salts.[6]

Materials:

  • 3-nitro-1H-pyrazol-1-amine

  • Perchloric acid (HClO₄, 70%)

  • Water

SAFETY NOTE: Perchlorate salts are often highly sensitive to shock and friction. This synthesis must be performed on a small scale with extreme caution, using appropriate personal protective equipment (PPE) and a blast shield.

Procedure:

  • Dissolution: Disperse 3-nitro-1H-pyrazol-1-amine in water with vigorous stirring.

  • Acidification: Heat the suspension gently (e.g., to 60 °C) in a water bath.[6]

  • Salt Formation: Add perchloric acid dropwise until the solid completely dissolves, indicating the formation of the soluble salt.

  • Crystallization: Cool the clear solution slowly to room temperature, then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystalline solid by filtration. Do not allow the product to become completely dry if it is known to be friction-sensitive. Wash with a minimal amount of ice-cold water and dry carefully in a desiccator.

Application 3: Construction of Fused High-Nitrogen Systems

A key strategy in modern energetic materials is to link or fuse different heterocyclic rings to create polycyclic systems with exceptionally high nitrogen content and thermal stability.[1][6] The N-amino group is an ideal starting point for building adjacent rings, such as 1,2,4-triazoles.

cluster_derivatives Potential High-Nitrogen Derivatives Precursor 3-nitro-1H-pyrazol-1-amine Mannich N-Trinitroethyl Derivatives Precursor->Mannich Mannich Rxn Salts Energetic Salts (Perchlorates, Nitrates) Precursor->Salts Acid Protonation Fused Fused Systems (e.g., Pyrazolo-triazoles) Precursor->Fused Cyclization Rxn Azo Azo-Linked Dimers Precursor->Azo Oxidative Coupling

Caption: Logical derivatization pathways from the core precursor.

Data Summary & Comparative Properties

To contextualize the potential of compounds derived from 3-nitro-1H-pyrazol-1-amine, the properties of related pyrazole-based energetic materials are presented below.

Table 1: Physicochemical Properties of Nitropyrazole Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Density (g/cm³)
3-NitropyrazoleC₃H₃N₃O₂113.07173-1801.57
4-NitropyrazoleC₃H₃N₃O₂113.07163-1651.52

(Data sourced from[1][8][9][10])

Table 2: Energetic Properties of Advanced Pyrazole-Based Compounds

CompoundDensity (g/cm³)Detonation Velocity (Vdet, m/s)Detonation Pressure (Pcj, GPa)Reference
RDX (Reference)1.82879534.9[11]
HMX (Reference)1.90910039.3[6]
5-(3-nitro-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3,4-diamine1.80928434.7[6]
3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole1.90912437.2[11]
Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole1.83893135.9[12]

These data illustrate that functionalized nitropyrazoles can achieve detonation properties comparable or superior to conventional explosives like RDX and HMX, highlighting the immense potential of derivatives synthesized from 3-nitro-1H-pyrazol-1-amine.[6][11][12]

Safety and Handling Precautions

All work involving nitropyrazoles and their derivatives must be conducted with the understanding that these are energetic materials.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood. For reactions involving known or potentially sensitive materials, a blast shield is mandatory.

  • Personal Protective Equipment (PPE): Safety glasses with side shields, flame-retardant lab coats, and appropriate gloves are required at all times. Face shields and leather gloves are recommended when handling dried energetic products.

  • Scale: All reactions should be conducted on the smallest scale possible to validate the procedure before scaling up.

  • Stimuli Sensitivity: Energetic compounds can be sensitive to impact, friction, and electrostatic discharge. Avoid using metal spatulas for scraping dried solids and ensure proper grounding of equipment.[13][14]

  • Thermal Stability: Be aware of the decomposition temperatures of all compounds. Avoid excessive heating, and use oil baths or other forms of indirect heating.

References

  • Cui, M., Li, C., & Li, Y. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4945. [Link]

  • Talawar, M. B., Sivabalan, R., & Anniyappan, M. (2009). Azo-linked high-nitrogen energetic materials. Journal of Hazardous Materials, 161(2-3), 589-607. [Link]

  • Ghosh, M., et al. (2022). Energetic coordination compounds: self-assembled from the nitrogen-rich energetic C–C bonded pyrazoles and triazoles. Dalton Transactions, 51(30), 11494-11503. [Link]

  • Li, G., Huang, H., Yang, J., & Duan, H. (2021). Progress in the Synthesis of Energetic Salts Based on Pyrazole. Chinese Journal of Organic Chemistry, 41(4), 1466-1488. [Link]

  • Wang, R., et al. (2023). Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H–1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. The Journal of Organic Chemistry, 88(10), 6549-6556. [Link]

  • Tuzikov, F. V., et al. (2014). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. Chemistry of Heterocyclic Compounds, 50(4), 540-548. [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]

  • Larin, A. A., et al. (2022). Novel family of nitrogen-rich energetic (1,2,4-triazolyl) furoxan salts with balanced performance. Frontiers in Chemistry, 10, 989676. [Link]

  • Rybakov, V., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][15]triazin-7(6H)-ones and Derivatives. Molecules, 28(18), 6681. [Link]

  • Xiong, H., et al. (2019). 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer. New Journal of Chemistry, 43(33), 13827-13831. [Link]

  • Fershtat, L. L., et al. (2021). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. Crystals, 11(1), 43. [Link]

  • He, C., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Inorganic Chemistry, 60(2), 1016-1022. [Link]

  • Liu, Y., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. PubChem Compound Database. [Link]

  • Zhang, J., et al. (2023). Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. Molecules, 28(12), 4697. [Link]

  • Fischer, N., et al. (2012). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 17(10), 11993-12007. [Link]

  • Rybakov, V., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][15]triazin-7(6H)-ones and Derivatives. Molecules, 28(18), 6681. [Link]

  • Shreeve, J. M. (2012). Nitroamino and Nitro Energetics. Defense Technical Information Center. [Link]

  • El-Shehry, M. F., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10955-10967. [Link]

  • Singh, S., & Sharma, P. K. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy, 14(3). [Link]

Sources

Method

Application Note: Advanced Experimental Protocols for the Synthesis of 3-Nitro-1H-pyrazol-1-amine

Introduction and Mechanistic Rationale The synthesis of N-amino azoles is a critical transformation in the development of high-energy-density materials (HEDMs) and specialized pharmaceutical pharmacophores. Specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of N-amino azoles is a critical transformation in the development of high-energy-density materials (HEDMs) and specialized pharmaceutical pharmacophores. Specifically, 3-nitro-1H-pyrazol-1-amine (also known as 1-amino-3-nitropyrazole) serves as a vital precursor due to the unique push-pull electronic system created by the electron-donating N-amino group and the electron-withdrawing C-nitro group[1].

Direct N-amination of electron-deficient heterocycles like 3-nitropyrazole is notoriously challenging. The strong electron-withdrawing nature of the nitro group at the C3 position significantly reduces the nucleophilicity of the adjacent pyrazole nitrogen atoms. To overcome this thermodynamic barrier, the pyrazole must first be deprotonated to form a highly nucleophilic nitropyrazolide anion, followed by the introduction of an electrophilic amination reagent[2].

Reagent Selection and Reaction Causality

The choice of the electrophilic amination reagent dictates the reaction's success, scalability, and safety profile. Two primary reagents are utilized in the field:

  • O-(Mesitylsulfonyl)hydroxylamine (MSH): Highly reactive and preferred for electron-deficient substrates. It operates in organic solvents (e.g., DMF, CH2Cl2), which excellently solubilize the pyrazolide anion[3].

  • Hydroxylamine-O-sulfonic acid (HOSA): A commercially available, cost-effective alternative that operates in aqueous or semi-aqueous conditions. However, it requires stringent pH control to prevent the decomposition of the reagent before amination occurs[4].

ReagentSelection Start Select Amination Reagent MSH MSH (O-Mesitylsulfonylhydroxylamine) Start->MSH HOSA HOSA (Hydroxylamine-O-sulfonic acid) Start->HOSA MSH_Pro High Yield (>70%) Mild Conditions MSH->MSH_Pro MSH_Con Hazardous to isolate Requires organic solvent MSH->MSH_Con HOSA_Pro Commercially available Aqueous compatible HOSA->HOSA_Pro HOSA_Con Lower Yield (~40-50%) pH sensitive HOSA->HOSA_Con

Logical decision tree for selecting the optimal N-amination reagent.

Experimental Methodologies

Protocol A: High-Yield Amination using MSH (Preferred)

Causality Note: DMF is selected as the solvent because its polar aprotic nature optimally solvates the potassium cation, leaving the 3-nitropyrazolide anion "naked" and highly nucleophilic. The reaction is initiated at 0 °C to safely manage the exothermic N-N bond formation and prevent the thermal degradation of MSH[3].

Reagents:

  • 3-Nitropyrazole: 1.0 equivalent (eq)

  • K2CO3 (Anhydrous, finely powdered): 2.0 eq

  • O-(Mesitylsulfonyl)hydroxylamine (MSH): 1.2 eq

  • Anhydrous N,N-Dimethylformamide (DMF): 0.2 M relative to substrate

Step-by-Step Procedure:

  • Substrate Preparation: Charge a flame-dried, argon-flushed round-bottom flask with 3-nitropyrazole and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add K2CO3 in three equal portions over 15 minutes. Stir the suspension at 0 °C for 30 minutes to ensure complete generation of the nitropyrazolide anion.

  • Amination: Dissolve MSH in a minimal volume of cold DMF. Add this solution dropwise to the reaction mixture via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 12 hours.

  • Quench: Pour the reaction mixture into a beaker containing crushed ice (approx. 5 times the reaction volume) to quench any unreacted MSH and precipitate the mesitylenesulfonate salts.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL per gram of substrate). Wash the combined organic layers extensively with saturated brine (5 × 20 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (bath temperature < 40 °C to prevent degradation). Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, gradient from 8:2 to 1:1) to afford 3-nitro-1H-pyrazol-1-amine.

Workflow Step1 1. Substrate Preparation Dissolve 3-Nitropyrazole in DMF Step2 2. Base Addition Add K2CO3 (2.0 eq) at 0 °C Step1->Step2 Step3 3. Amination Dropwise addition of MSH (1.2 eq) Step2->Step3 Step4 4. Reaction Maturation Stir at RT for 12 hours Step3->Step4 Step5 5. Quench & Extraction Ice water quench, EtOAc extraction Step4->Step5 Step6 6. Purification Column Chromatography (Silica) Step5->Step6 Step7 Target Compound 3-Nitro-1H-pyrazol-1-amine Step6->Step7

Step-by-step experimental workflow for the MSH-mediated amination.

Protocol B: Aqueous Amination using HOSA (Scalable Alternative)

Causality Note: HOSA is highly acidic. If added directly to the pyrazole, it will protonate the pyrazolide anion back to the unreactive neutral pyrazole. Therefore, HOSA must be pre-neutralized. However, neutralized HOSA is unstable at room temperature, necessitating strict temperature control (0 °C) during the addition phase[4].

Reagents:

  • 3-Nitropyrazole: 1.0 eq

  • NaOH (Aqueous, 2 M): 2.5 eq total (1.0 eq for pyrazole, 1.5 eq for HOSA)

  • Hydroxylamine-O-sulfonic acid (HOSA): 1.5 eq

  • Solvent: Water/Ethanol (1:1 v/v)

Step-by-Step Procedure:

  • Dissolve 3-nitropyrazole in the Water/Ethanol mixture. Add 1.0 eq of NaOH and cool to 0 °C.

  • In a separate Erlenmeyer flask, dissolve HOSA in ice-cold water. Carefully neutralize this solution by adding 1.5 eq of NaOH dropwise, maintaining the temperature strictly at 0 °C.

  • Immediately transfer the neutralized HOSA solution dropwise into the pyrazole mixture.

  • Stir the reaction at 0 °C for 1 hour, then gradually warm to room temperature and stir for 24 hours.

  • Extract with Ethyl Acetate, dry over Na2SO4, concentrate, and purify via recrystallization from hot ethanol or column chromatography.

Quantitative Data & System Validation

To ensure the protocol acts as a self-validating system, researchers must monitor the reaction progression and confirm the final product using the metrics outlined below.

Table 1: Quantitative Comparison of Amination Protocols

ParameterProtocol A (MSH)Protocol B (HOSA)
Equivalents of Aminating Agent 1.2 eq1.5 eq
Base / Solvent System K2CO3 / Anhydrous DMFNaOH / Water-Ethanol
Reaction Temperature & Time 0 °C to RT, 12 hours0 °C to RT, 24 hours
Typical Isolated Yield 70 - 82%40 - 55%
Primary Byproducts Potassium mesitylenesulfonateSodium sulfate, unreacted starting material
Validation (TLC Rf) 0.45 (Hexanes:EtOAc 1:1)0.45 (Hexanes:EtOAc 1:1)

Validation Checkpoints:

  • TLC Monitoring: 3-Nitropyrazole is highly UV-active. The aminated product will elute slightly slower (lower Rf) than the starting material due to the increased polarity of the N-NH2 group.

  • 1H NMR (DMSO-d6): Successful amination is definitively confirmed by the disappearance of the broad pyrazole N-H proton (typically >13.0 ppm) and the emergence of a sharp, exchangeable singlet integrating to 2 protons around 6.5–7.0 ppm, corresponding to the new N-NH2 group.

References

  • Title: N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)
  • Title: Synthesis of 1,4-diamino-3,5-dinitropyrazole Source: Chinese Journal of Energetic Materials / ResearchGate URL
  • Title: Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative Source: ResearchGate URL

Sources

Application

Application Note: Single Crystal X-ray Diffraction (SCXRD) of 3-nitro-1H-pyrazol-1-amine

Target Audience: Crystallographers, Materials Scientists, and Energetic Materials (HEDM) Researchers Document Type: Advanced Application Note & Validated Protocol Introduction & Scientific Context The development of High...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Crystallographers, Materials Scientists, and Energetic Materials (HEDM) Researchers Document Type: Advanced Application Note & Validated Protocol

Introduction & Scientific Context

The development of High-Energy-Density Materials (HEDMs) requires a delicate balance between detonation performance and mechanical sensitivity. Nitropyrazoles have emerged as a premier class of energetic scaffolds due to their high nitrogen content and favorable heats of formation [1]. Within this family, 3-nitro-1H-pyrazol-1-amine (and its regioisomer 1-amino-4-nitropyrazole) represents a critical structural motif.

The molecule combines an explosophore (the C−NO2​ group) with an energetic N−N bond and an amino group ( N−NH2​ ). While the nitro group drives the energetic output, the amino group plays a pivotal role in mitigating impact and friction sensitivity. Single Crystal X-ray Diffraction (SCXRD) is the gold standard for elucidating the 3D spatial arrangement of these molecules. By mapping the crystal lattice, researchers can determine the theoretical maximum density (TMD)—a direct correlate to detonation velocity—and visualize the intermolecular hydrogen-bonding networks that absorb mechanical shock [2].

Causality in Experimental Design: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that SCXRD is not merely a data-collection exercise; it is a physical measurement of molecular interactions. Every step in the protocol is designed to preserve structural integrity and maximize data resolution:

  • Solvent Selection for Crystallization: Energetic materials often exhibit polymorphism. We utilize slow evaporation from polar aprotic/protic solvent mixtures (e.g., Ethyl Acetate/Ethanol) to favor the thermodynamically stable polymorph and ensure the formation of defect-free, faceted crystals.

  • Cryocooling (150 K): Data collection at low temperatures is non-negotiable for aminonitropyrazoles. Cryocooling minimizes the thermal vibrations (ellipsoids) of the atoms. This is specifically critical for accurately locating the low-electron-density hydrogen atoms of the −NH2​ group, which are essential for mapping the desensitizing hydrogen-bond network.

  • Radiation Choice: Molybdenum ( MoKα , λ=0.71073 Å) radiation is preferred over Copper to minimize absorption effects, yielding highly accurate bond lengths for the energetic N−N and C−NO2​ trigger bonds [3].

Experimental Protocols

Caution: 3-nitro-1H-pyrazol-1-amine is an energetic material. All crystallization and handling must be performed behind a blast shield using milligram quantities. Grounded equipment is required to prevent electrostatic discharge.

Protocol 1: Crystal Growth and Selection
  • Dissolution: Dissolve 15 mg of synthesized 3-nitro-1H-pyrazol-1-amine in 2 mL of a 1:1 mixture of Ethyl Acetate and absolute Ethanol in a clean, scratch-free 5 mL glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new vial to remove nucleation-inducing dust particles.

  • Evaporation: Puncture the vial cap with a single needle hole (20-gauge) to restrict the evaporation rate. Place the vial in a vibration-free, dark environment at a constant 20 °C.

  • Harvesting: After 4–7 days, inspect the vial under a stereomicroscope equipped with cross-polarizers. Select a crystal that extinguishes light uniformly every 90° of rotation (indicating a single domain, free of twinning). The ideal dimensions are approximately 0.15×0.10×0.08 mm.

Protocol 2: SCXRD Data Collection
  • Mounting: Submerge the harvested crystal in inert perfluoropolyether (Paratone-N) oil to protect it from atmospheric moisture and prevent solvent loss.

  • Looping: Scoop the crystal using a 0.1 mm MiTeGen MicroMount and immediately transfer it to the goniometer head in the cold nitrogen stream (150 K).

  • Unit Cell Determination: Collect preliminary ω -scans (e.g., 20 frames at 0.5° widths) to determine the Bravais lattice and assess diffraction quality (spots should be sharp and well-defined).

  • Full Data Collection: Set up a full sphere data collection strategy using the diffractometer software (e.g., Bruker APEX4 or CrysAlisPro). Ensure a redundancy of at least 4.0 and a resolution limit of d=0.77 Å ( 2θ≈55∘ for MoKα ).

Protocol 3: Structure Solution and Refinement (Self-Validating System)
  • Integration: Integrate the raw frames using software like SAINT or CrysAlisPro. Apply multi-scan absorption correction (e.g., SADABS). Validation checkpoint: The internal agreement factor ( Rint​ ) should be < 0.05.

  • Solution: Solve the structure using Intrinsic Phasing (SHELXT) via the Olex2 GUI. This will automatically assign the heavy atoms (C, N, O).

  • Refinement: Refine the structure using Least-Squares minimization (SHELXL).

    • Refine all non-hydrogen atoms anisotropically.

    • Locate the amino hydrogen atoms from the difference Fourier map and refine them freely to validate hydrogen bonding geometries.

  • Validation: Generate a CIF file and run it through the IUCr CheckCIF routine. Validation checkpoint: Ensure there are no Level A or B alerts regarding missing symmetry or incorrect atom assignments.

Visualizations

G A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Selection (Polarized Light) A->B C 3. Cryo-Mounting (Paratone Oil, 150K) B->C D 4. Data Collection (Mo Kα, ω-scans) C->D E 5. Integration & Scaling (SADABS) D->E F 6. Structure Solution (SHELXT / SHELXL) E->F

SCXRD experimental workflow for energetic pyrazole derivatives.

G N1 3-nitro-1H-pyrazol-1-amine (Molecular Level) N2 N-NH2 Group (H-Bond Donor) N1->N2 N3 C-NO2 Group (H-Bond Acceptor) N1->N3 N4 Extensive 2D/3D Hydrogen Bond Network N2->N4 N3->N4 N5 High Crystal Density (ρ > 1.7 g/cm³) N4->N5 N6 Desensitization (Shock Absorption) N4->N6

Mechanistic pathway from molecular functional groups to macroscopic energetic properties.

Data Presentation: Crystallographic Summary

The following table summarizes the expected quantitative crystallographic parameters for highly nitrated aminopyrazoles, providing a benchmark for researchers validating their own synthesized 3-nitro-1H-pyrazol-1-amine crystals.

ParameterRepresentative Value / TargetSignificance
Formula C3​H4​N4​O2​ Confirms molecular composition.
Formula Weight 128.10 g/mol Used for density calculations.
Temperature 150(2) KEnsures minimal thermal motion.
Crystal System Monoclinic / OrthorhombicDictates packing efficiency.
Space Group P21​/c or Pbca (Typical)Centrosymmetric groups often yield higher density.
Calculated Density ( ρ ) >1.70g/cm3 Critical: Higher density = higher detonation velocity.
Absorption Coefficient ( μ ) ∼0.15mm−1 Low value indicates minimal X-ray absorption.
Goodness-of-Fit (GoF) on F2 0.95−1.05 Validates the accuracy of the structural model.
Final R indices[ I>2σ(I) ] R1​<0.05 , wR2​<0.12 Confirms high precision of atomic coordinates.

Mechanistic Insights: Hydrogen Bonding and Desensitization

The structural data obtained from SCXRD directly informs the macroscopic behavior of the explosive. In 3-nitro-1H-pyrazol-1-amine, the presence of the N−NH2​ group fundamentally alters the crystal packing compared to non-aminated analogs.

The SCXRD data will typically reveal a "wave-like" or "zigzag" 2D sheet architecture. The amino hydrogens act as bifurcated donors, interacting with the oxygen atoms of the nitro groups on adjacent molecules ( N−H⋯O interactions). Furthermore, the planar nature of the pyrazole ring facilitates face-to-face π−π stacking between the sheets.

Causality of Desensitization: When mechanical shock (impact or friction) is applied to the crystal, these extensive, interlinked hydrogen bond networks act as a microscopic "cushion." They allow the molecular layers to slip past one another slightly, absorbing and dissipating the mechanical energy as heat rather than allowing the energy to localize and break the sensitive N−NO2​ or C−NO2​ trigger bonds [2]. This structural insight, derived entirely from high-quality SCXRD data, is what allows drug development and energetic materials chemists to rationally design safer, high-performance compounds [3].

References

  • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Computational Investigation of Energetic Materials: Influence of Intramolecular and Intermolecular Interactions on Sensitivity Source: Old Dominion University (ODU) Digital Commons URL: [Link]

  • Title: Tailoring Energetic Sensitivity and Classification through Regioisomerism Source: ResearchGate URL: [Link]

Method

thermal analysis (DSC/TGA) of 3-nitro-1H-pyrazol-1-amine

Application Note: Advanced Thermal Analysis (DSC/TGA) of 3-Nitro-1H-pyrazol-1-amine Target Audience: Energetic Materials Researchers, Formulation Scientists, and Pharmaceutical Development Professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Thermal Analysis (DSC/TGA) of 3-Nitro-1H-pyrazol-1-amine

Target Audience: Energetic Materials Researchers, Formulation Scientists, and Pharmaceutical Development Professionals.

Executive Summary

The thermal characterization of energetic heterocyclic compounds is a critical prerequisite for their safe handling, scale-up, and application. 3-Nitro-1H-pyrazol-1-amine (also referred to as 1-amino-3-nitropyrazole or ANP) represents a highly energetic structural motif, combining a pyrazole backbone with both a nitro ( –NO2​ ) and an N-amino ( –NH2​ ) group.

This application note provides a comprehensive, field-proven protocol for the simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of 3-nitro-1H-pyrazol-1-amine. By moving beyond standard single-rate heating, this guide details a multi-heating rate methodology designed to extract reliable isoconversional kinetic parameters (Activation Energy, Ea​ ) while safely managing the compound's autocatalytic decomposition profile.

Physicochemical Context & Decomposition Causality

To design an effective thermal analysis protocol, one must first understand the molecular causality driving the thermal behavior of N-amino nitropyrazoles.

The introduction of an N-amino group into a nitropyrazole significantly alters its physicochemical properties, often lowering the melting point while introducing complex, pressure-dependent combustion and decomposition behaviors[1][2]. The thermal decomposition of 3-nitro-1H-pyrazol-1-amine is not a single-step event but a cascade of overlapping reactions:

  • Nitro-Nitrite Isomerization: Initial thermal stress induces the isomerization of the C−NO2​ group to a nitrite ( C−ONO ), followed by the elimination of nitric oxide ( NO )[3].

  • N–N Bond Cleavage: Concurrently, the weak N−NH2​ bond cleaves, generating highly reactive N-imino radicals[2].

  • Autocatalysis: These N-imino radicals act as potent autocatalytic agents. They react with the parent nitro groups, drastically accelerating the exothermic ring-opening and fragmentation of the pyrazole backbone[2].

Understanding this autocatalytic nature is crucial: it dictates why small sample masses and vented crucibles are mandatory to prevent thermal runaway and sensor destruction during analysis[4].

DecompositionPathway A 3-Nitro-1H-pyrazol-1-amine (Intact Molecule) B Nitro-Nitrite Isomerization (C-NO2 → C-ONO) A->B Thermal Stress C N-N Bond Cleavage (Loss of N-amino group) A->C Thermal Stress E NO / NO2 Elimination (Initial Exotherm) B->E D N-imino Radical Formation (Highly Reactive) C->D F Pyrazole Ring Cleavage (Major Exotherm & Mass Loss) D->F Autocatalysis E->F G Volatile Gases (N2, CO2, H2O, NOx) F->G

Caption: Mechanistic pathway of 3-nitro-1H-pyrazol-1-amine thermal decomposition highlighting autocatalysis.

Experimental Design: The "Why" Behind the Method

A robust protocol must be a self-validating system. Every experimental parameter chosen below is grounded in the specific requirements of energetic materials testing.

  • Simultaneous Thermal Analysis (STA): We utilize simultaneous DSC-TGA. Energetic materials frequently exhibit endothermic melting immediately followed by exothermic decomposition. TGA is required to definitively differentiate a phase change (0% mass loss) from degradation (significant mass loss)[5].

  • Sample Mass (1.0 – 2.0 mg): While standard pharmaceuticals might use 5–10 mg, energetic nitropyrazoles require micro-sampling. This minimizes internal thermal gradients (ensuring accurate kinetic data) and mitigates the risk of a localized detonation damaging the microbalance or heat-flux sensors[4].

  • Crucible Selection (Pierced Alumina): Hermetically sealed aluminum pans will rupture under the rapid gas evolution ( N2​,NOx​,CO2​ ), invalidating TGA data and contaminating the furnace. We use Alumina ( Al2​O3​ ) crucibles with a 50 µm pinhole lid. This allows volatile gases to escape smoothly while maintaining a self-generated atmosphere immediately surrounding the sample[4].

  • Atmosphere (High-Purity N2​ ): A purge rate of 50 mL/min of Nitrogen is used to sweep away evolved gases and prevent overlapping oxidative exothermic reactions, thereby isolating the intrinsic thermal decomposition kinetics[6].

Step-by-Step Protocol: Isoconversional Kinetic Analysis

To determine the Activation Energy ( Ea​ ) without assuming a specific reaction model, we employ a multi-heating rate methodology (model-free isoconversional kinetics)[3][6].

Phase 1: System Validation & Baseline

  • Purge: Establish a steady N2​ purge of 50 mL/min through the STA furnace.

  • Correction Run: Place an empty, pierced Al2​O3​ crucible on the sample sensor and an identical empty crucible on the reference sensor.

  • Baseline Acquisition: Run the temperature program from 25 °C to 400 °C at 10 K/min. Save this as the baseline correction file to subtract buoyancy effects (TGA) and baseline drift (DSC).

Phase 2: Sample Execution 4. Preparation: Accurately weigh 1.50 ± 0.10 mg of 3-nitro-1H-pyrazol-1-amine into the Al2​O3​ sample crucible. Record the exact mass to 0.01 mg precision. 5. Sealing: Crimp the pierced lid onto the crucible. 6. Dynamic Heating: Execute the heating program from 25 °C to 400 °C. 7. Multi-Rate Replication: Repeat steps 4–6 using fresh samples for three additional heating rates: 5 K/min, 15 K/min, and 20 K/min.

ExperimentalWorkflow S1 Step 1: Baseline Empty Pierced Crucibles Subtract Buoyancy S2 Step 2: Sample Prep 1.50 ± 0.10 mg ANP Alumina Crucible S1->S2 S3 Step 3: STA Run N2 Purge (50 mL/min) Simultaneous DSC/TGA S2->S3 S4 Step 4: Multi-Rate Repeat at 5, 10, 15, 20 K/min S3->S4 S5 Step 5: Kinetics Apply Kissinger & OFW Models S4->S5

Caption: Step-by-step experimental workflow for multi-rate thermal analysis of energetic materials.

Data Presentation & Kinetic Evaluation

Representative Thermal Events

When analyzed at a standard 10 K/min heating rate, 3-nitro-1H-pyrazol-1-amine exhibits distinct thermal events. The table below summarizes the expected quantitative data profile for this class of N-amino nitropyrazoles[5][7].

Thermal EventTemperature Range (°C)DSC Signal (Heat Flow)TGA Signal (Mass Loss)Physical Interpretation
Phase Transition 135 – 145 °CSharp Endothermic Peak0.0%Melting of the crystalline lattice.
Decomposition Onset ( Tonset​ ) 205 – 215 °CExothermic Drift1.0 – 5.0%Initiation of N-N bond cleavage and NOx​ evolution.
Peak Decomposition ( Tpeak​ ) 235 – 250 °CViolent Exothermic Peak80.0 – 90.0%Autocatalytic pyrazole ring fragmentation.
Residue Formation > 350 °CBaseline Stabilization> 95.0% Total LossFormation of trace carbonaceous soot.
Kinetic Modeling

The shift in the peak decomposition temperature ( Tpeak​ ) as a function of the heating rate ( β ) is used to calculate the activation energy ( Ea​ ).

The Kissinger Method: The most reliable approach for energetic materials with sharp exotherms is the Kissinger equation[6]:

ln(Tpeak2​β​)=−RTpeak​Ea​​+ln(Ea​AR​)

Protocol Action: Plot ln(β/Tpeak2​) against 1/Tpeak​ . The slope of this linear regression is equal to −Ea​/R (where R is the universal gas constant, 8.314 J/(mol·K)). For N-amino nitropyrazoles, expect an Ea​ in the range of 100 to 130 kJ/mol, indicative of the lowered thermal barrier caused by the reactive N-amino group[2][3].

The Ozawa-Flynn-Wall (OFW) Method: To validate the Kissinger data and check for multi-step reaction complexities, apply the OFW isoconversional method. This evaluates Ea​ at specific fractional conversions ( α ) derived from the TGA mass loss curve. If the calculated Ea​ varies significantly across different conversion fractions (e.g., from α=0.1 to 0.9 ), it mathematically confirms the presence of the complex, autocatalytic multi-step mechanism described in Section 2[3].

References

  • Sinditskii, V., et al. Thermal Decomposition of Nitropyrazoles. ResearchGate.[Link]

  • Sinditskii, V., et al. Thermal Decomposition Kinetics and Decomposition Mechanism of (Dinitropyrazolyl)Azoxyfurazanes. ResearchGate.[Link]

  • Ravi, P., et al. Isoconversional kinetic analysis of decomposition of nitropyrazoles. SciSpace.[Link]

  • AIP Publishing. Model free isoconversional procedure for evaluating the effective activation energy values of thermally stimulated processes in dinitroimidazoles. Journal of Chemical Physics.[Link]

  • ACS Publications. Characterization and Energetic Property Evaluation of Novel Energetic Salts and Co-Crystals Formed with Nitropyrazoles and Pyridines. Crystal Growth & Design.[Link]

  • ACS Publications. Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H–1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. The Journal of Organic Chemistry.[Link]

Sources

Application

Application Note: Advanced Functionalization of the N-Amino Group in 3-Nitro-1H-pyrazol-1-amine

Executive Summary 3-Nitro-1H-pyrazol-1-amine (commonly referred to as 1-amino-3-nitropyrazole) is a highly versatile nitrogen-rich heterocyclic building block. Characterized by its adjacent nitrogen atoms (N-N bond) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Nitro-1H-pyrazol-1-amine (commonly referred to as 1-amino-3-nitropyrazole) is a highly versatile nitrogen-rich heterocyclic building block. Characterized by its adjacent nitrogen atoms (N-N bond) and the electron-withdrawing 3-nitro group, this compound is a critical precursor in the development of High Energy Density Materials (HEDMs), agrochemicals, and specialized pharmaceutical scaffolds[1].

This application note provides an authoritative, self-validating guide to the functionalization of the N1-amino group. By manipulating the delicate balance between the nucleophilicity of the amino group and the stability of the N-N bond, researchers can access a diverse array of derivatives, including azomethines, azo-bridged dimers, and energetic nitramines.

Mechanistic Insights: Reactivity & Causality

The reactivity of the N-amino group in 3-nitro-1H-pyrazol-1-amine is governed by two competing electronic effects:

  • The Alpha-Effect : The presence of the adjacent pyrazole ring nitrogen donates electron density, generally enhancing the nucleophilicity of the exocyclic -NH₂ group compared to standard aliphatic amines.

  • Electron Withdrawal : The NO₂ group at the 3-position exerts a strong inductive and mesomeric electron-withdrawing effect across the conjugated pyrazole system, dampening the alpha-effect.

Causality in Experimental Design : Because of this dampened nucleophilicity, condensation reactions (e.g., Schiff base formation) require acid catalysis and elevated temperatures to proceed efficiently[2]. Conversely, the N-N bond is highly susceptible to oxidative cleavage. When performing electrophilic N-nitration to form nitramines, the reaction temperature must be strictly suppressed (≤ 0 °C) to prevent the oxidative destruction of the N-amino group and subsequent ring degradation[3].

Functionalization Workflows & Self-Validating Protocols

FunctionalizationWorkflow Precursor 3-nitro-1H-pyrazol-1-amine (Precursor) Condensation Protocol A: Condensation (Aldehyde + H+) Precursor->Condensation Nucleophilic Oxidation Protocol B: Oxidative Coupling (DBI or KMnO4) Precursor->Oxidation Radical/Nitrene Nitration Protocol C: N-Nitration (HNO3 / H2SO4 at -10°C) Precursor->Nitration Electrophilic Mannich Mannich Alkylation (CH2O + Nucleophile) Precursor->Mannich Nucleophilic Azomethine Azomethine (Schiff Base) [Protection / Intermediates] Condensation->Azomethine AzoDimer 1,1'-Azobis(3-nitropyrazole) [High Density Energetics] Oxidation->AzoDimer Nitramine 1-Nitramino-3-nitropyrazole [Energetic Salts] Nitration->Nitramine Alkyl N-Alkyl Derivatives [Melt-Cast Explosives] Mannich->Alkyl

Fig 1: Divergent functionalization pathways of the N-amino group in 3-nitro-1H-pyrazol-1-amine.

Protocol A: Condensation to Azomethines (Schiff Base Formation)

Azomethine derivatives serve as excellent protecting groups for the N-amino functionality or as extended conjugated systems for further nucleophilic substitution[2].

  • Reagents : 3-nitro-1H-pyrazol-1-amine (10 mmol), Benzaldehyde (11 mmol), Absolute Ethanol (30 mL), Glacial Acetic Acid (catalytic).

  • Procedure :

    • Suspend the pyrazole precursor in absolute ethanol under continuous stirring.

    • Add benzaldehyde followed by 3 drops of glacial acetic acid to activate the carbonyl carbon.

    • Reflux the mixture at 80 °C for 4 hours.

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 1 hour to induce crystallization.

    • Filter the precipitate and wash with cold ethanol.

  • Validation & QC : The protocol validates itself upon cooling; the formation of a crystalline solid indicates successful condensation. Confirm via ¹H NMR: look for the disappearance of the broad -NH₂ singlet (~6.5 ppm) and the appearance of a sharp imine (-CH=N-) singlet at ~8.5–9.0 ppm.

Protocol B: Oxidative Coupling to Azo-Bridged Dimers

Oxidative coupling links two pyrazole rings via an azo (-N=N-) bridge. This dramatically increases the density and thermal stability of the resulting molecule, a critical parameter for HEDMs[4].

  • Reagents : 3-nitro-1H-pyrazol-1-amine (10 mmol), Dibromoisocyanuric acid (DBI) or KMnO₄ (5 mmol), Acetonitrile (20 mL).

  • Procedure :

    • Dissolve the precursor in acetonitrile and chill to 0 °C.

    • Slowly add the oxidant (e.g., DBI) dropwise over 30 minutes. Causality: Slow addition prevents thermal runaway and over-oxidation of the intermediate nitrene.

    • Stir the mixture for 2 hours while allowing it to naturally warm to room temperature.

    • Quench the reaction with ice water and filter the resulting precipitate.

  • Validation & QC : A successful coupling is visually confirmed by a stark color shift to deep orange/red, characteristic of the extended azo-conjugation. FTIR will show the disappearance of the primary amine N-H stretches (~3300 cm⁻¹).

Protocol C: Electrophilic N-Nitration to Nitraminopyrazoles

Nitration of the N-amino group yields highly energetic nitramines. Because the N-amino moiety is highly reactive, the reaction must be performed in strictly controlled cryogenic conditions[3].

NitrationMechanism Step1 Mixed Acid (HNO3 + H2SO4) Step2 Nitronium Ion (NO2+) Step1->Step2 Activation Step3 N-Amino Attack (Intermediate) Step2->Step3 Electrophilic Addition Step4 Deprotonation (- H+) Step3->Step4 Proton Transfer Step5 Nitraminopyrazole Step4->Step5 Yield

Fig 2: Electrophilic N-nitration mechanism of the N-amino group via nitronium ion attack.

  • Reagents : 3-nitro-1H-pyrazol-1-amine (10 mmol), Fuming HNO₃ (5 mL), Conc. H₂SO₄ (10 mL).

  • Procedure :

    • Prepare the mixed acid by slowly adding fuming HNO₃ to conc. H₂SO₄ in an ice-salt bath. Cool the mixture to strictly -10 °C.

    • Add the pyrazole precursor in small portions over 45 minutes, ensuring the internal temperature never exceeds 0 °C.

    • Stir the mixture at -10 °C for 1 hour.

    • Pour the mixture over 50 g of crushed ice to quench the reaction and precipitate the nitramine.

  • Validation & QC : The reaction is self-validating upon quenching; a white to pale-yellow precipitate will crash out of the aqueous acidic solution. FTIR validation requires the identification of the asymmetric -NO₂ stretch at ~1580 cm⁻¹ and a secondary amine N-H stretch at ~3200 cm⁻¹.

Quantitative Data & Characterization Summary

The functionalization of the N-amino group drastically alters the physicochemical properties of the pyrazole scaffold. The table below summarizes the typical quantitative metrics observed following the protocols described above[1][3][4].

Derivative ClassRepresentative CompoundTypical Yield (%)Density (g/cm³)Thermal Stability (T_dec, °C)Primary Application
Precursor 3-nitro-1H-pyrazol-1-amineN/A~1.65~150Starting Material
Azomethine N-Benzylidene-3-nitro-1H-pyrazol-1-amine80–85N/A>180Protection / Intermediates
Nitramine 1-Nitramino-3-nitro-1H-pyrazole65–75>1.75120–140Energetic Ionic Salts
Azo-Dimer 1,1'-Azobis(3-nitropyrazole)50–60>1.80>200High Energy Density Materials
N-Alkyl N-(2,2,2-trinitroethyl)- derivative70–801.70–1.83108–141Melt-Cast Explosives

References

  • Title : Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles Source : researchgate.net URL :[Link][2]

  • Title : Polynitro-substituted pyrazoles and triazoles as potential energetic materials and oxidizers Source : rsc.org URL :[Link][1]

  • Title : Synthesis, Structure and Energetic Properties of a Catenated N6, Polynitro Compound: 1,1'-Azobis(3,5-dinitropyrazole) Source : icm.edu.pl URL :[Link][4]

  • Title : Energetic Multifunctionalized Nitraminopyrazoles and Their Ionic Derivatives: Ternary Hydrogen-Bond Induced High Energy Density Materials Source : acs.org URL :[Link][3]

Sources

Method

Application Notes and Protocols: 3-nitro-1H-pyrazol-1-amine as a Versatile Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-nitro-1H-pyrazol-1-amine, a promising but underexplored ligand in coordination chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-nitro-1H-pyrazol-1-amine, a promising but underexplored ligand in coordination chemistry. Due to the limited direct literature on this specific molecule, this document synthesizes information from related pyrazole and N-aminoazole chemistry to propose a robust framework for its synthesis, handling, and application in forming novel coordination complexes. The guide details a proposed synthetic pathway for the ligand, generalized protocols for complexation with transition metals, and a discussion of potential applications, particularly in the field of energetic materials. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind experimental choices.

Introduction: The Potential of 3-nitro-1H-pyrazol-1-amine in Coordination Chemistry

Nitrogen-rich heterocyclic compounds are a cornerstone in the development of advanced materials, ranging from pharmaceuticals to energetic materials.[1][2] The pyrazole scaffold, in particular, has been extensively studied in coordination chemistry due to its versatile binding modes and the ability to tune the electronic properties of the resulting metal complexes.[3][4] The introduction of a nitro group (-NO2) onto the pyrazole ring significantly influences its electronic and energetic properties, often imparting high-energy characteristics.[1][2]

Furthermore, the presence of an N-amino group (-NH2) directly attached to the pyrazole nitrogen introduces an additional coordination site, transforming the ligand into a potentially bidentate chelating agent. This N-amino functionality can enhance the stability and influence the geometry of the resulting metal complexes.[5] The combination of the electron-withdrawing nitro group and the coordinating N-amino group in 3-nitro-1H-pyrazol-1-amine suggests its potential to form unique and highly functional coordination compounds.

This guide will provide researchers with the foundational knowledge and practical protocols to explore the coordination chemistry of this intriguing ligand.

Ligand Synthesis: A Proposed Pathway

Step 1: Synthesis of 3-nitro-1H-pyrazole

The synthesis of 3-nitro-1H-pyrazole is a well-documented process, typically involving the nitration of pyrazole followed by thermal rearrangement.[1][6]

Reaction Scheme:

Experimental Protocol:

  • Nitration of Pyrazole:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add pyrazole to a stirred mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until the pH is approximately 7.

    • The crude 1-nitropyrazole will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Thermal Rearrangement to 3-nitro-1H-pyrazole:

    • In a suitable high-boiling point solvent (e.g., benzonitrile), dissolve the crude 1-nitropyrazole.[6]

    • Heat the solution to reflux (approximately 180-190 °C) for 3-4 hours.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The product, 3-nitro-1H-pyrazole, will precipitate. Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove the benzonitrile, and dry under vacuum.

Causality of Experimental Choices:

  • The use of a nitrating mixture (HNO3/H2SO4) is a standard and effective method for the nitration of aromatic and heterocyclic rings.

  • The thermal rearrangement of 1-nitropyrazole to 3-nitro-1H-pyrazole is a known isomerization process for N-nitropyrazoles.[1]

  • Benzonitrile is chosen as a solvent due to its high boiling point, which is necessary to facilitate the thermal rearrangement.[6]

Step 2: N-Amination of 3-nitro-1H-pyrazole

The introduction of an amino group onto the nitrogen of a pyrazole ring can be achieved through electrophilic amination.

Reaction Scheme:

Experimental Protocol:

  • Deprotonation:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3-nitro-1H-pyrazole in a suitable aprotic solvent (e.g., dry THF or DMF).

    • Cool the solution to 0 °C and add a strong base (e.g., sodium hydride, NaH) portion-wise. The evolution of hydrogen gas will be observed.

    • Stir the mixture at room temperature for 1 hour to ensure complete deprotonation, forming the sodium salt of 3-nitro-1H-pyrazole.

  • Amination:

    • Cool the suspension back to 0 °C.

    • Slowly add a solution of an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid, in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 3-nitro-1H-pyrazol-1-amine.

Causality of Experimental Choices:

  • The initial deprotonation of the pyrazole N-H is necessary to generate a nucleophilic nitrogen for the subsequent amination reaction.

  • Hydroxylamine-O-sulfonic acid is a common and effective electrophilic aminating agent.

  • An inert atmosphere is crucial when working with reactive reagents like sodium hydride.

Coordination Chemistry: Synthesis of Metal Complexes

The presence of two potential coordination sites (the N-amino nitrogen and a ring nitrogen) allows 3-nitro-1H-pyrazol-1-amine to act as a bidentate ligand, forming stable chelate rings with metal ions.

General Protocol for the Synthesis of Transition Metal Complexes

This protocol provides a general framework for the synthesis of coordination complexes with various transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)).

Reaction Scheme:

Experimental Protocol:

  • Ligand Solution: Dissolve 3-nitro-1H-pyrazol-1-amine (2 molar equivalents) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (1 molar equivalent) in the same solvent.

  • Complexation: Slowly add the ligand solution to the stirred metal salt solution at room temperature.

  • Reaction: Stir the resulting mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. The formation of a precipitate often indicates complex formation.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the precipitate with the reaction solvent to remove any unreacted starting materials, followed by a wash with a non-coordinating solvent like diethyl ether.

  • Drying: Dry the complex in a desiccator or under vacuum.

Causality of Experimental Choices:

  • The 2:1 ligand-to-metal molar ratio is a common starting point for bidentate ligands with divalent metal ions, aiming for an octahedral or square planar geometry.

  • The choice of solvent depends on the solubility of both the ligand and the metal salt. Alcohols and acetonitrile are good coordinating solvents that can often be displaced by the stronger N-donor ligand.

  • Gentle heating can be employed to increase the reaction rate and improve the crystallinity of the product.

Characterization of Ligand and Complexes

A thorough characterization of the synthesized ligand and its metal complexes is essential to confirm their identity, purity, and structure.

Technique Purpose for Ligand Purpose for Complex
NMR Spectroscopy (¹H, ¹³C) Confirm the structure and purity of the ligand.Can be used for diamagnetic complexes (e.g., Zn(II)) to confirm ligand coordination.
Infrared (IR) Spectroscopy Identify functional groups (N-H, N-O of NO₂).Observe shifts in N-H and pyrazole ring vibrations upon coordination to the metal.
Mass Spectrometry (MS) Determine the molecular weight and confirm the elemental composition.Determine the mass of the complex and its fragmentation pattern.
Elemental Analysis (CHN) Determine the percentage composition of C, H, and N to confirm purity.Confirm the stoichiometry of the complex (ligand-to-metal ratio).
Single-Crystal X-ray Diffraction Unambiguously determine the solid-state structure.Determine the coordination geometry, bond lengths, and bond angles of the complex.
UV-Vis Spectroscopy Determine the electronic transitions of the ligand.Study the d-d electronic transitions of the metal ion in the complex.
Magnetic Susceptibility N/ADetermine the magnetic moment of paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)) to infer the geometry and spin state.
Thermal Analysis (TGA/DSC) Determine the melting point and thermal stability.Determine the thermal stability of the complex and identify decomposition pathways.

Potential Applications

The unique combination of a nitro group and an N-amino group suggests several potential applications for coordination complexes of 3-nitro-1H-pyrazol-1-amine.

  • Energetic Materials: The high nitrogen content and the presence of the nitro group make these complexes candidates for new energetic materials with potentially high performance and tailored sensitivity.[2][5][7] The coordination to a metal center can influence the thermal stability and decomposition characteristics.

  • Catalysis: Pyrazole-based ligands are known to be effective in various catalytic transformations. The specific electronic and steric environment provided by 3-nitro-1H-pyrazol-1-amine could lead to novel catalytic activities.

  • Antimicrobial Agents: Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial properties.[4][8][9] Metal complexes can often enhance the biological activity of the parent ligands.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of 3-nitro-1H-pyrazole cluster_1 Step 2: N-Amination cluster_2 Step 3: Complexation Pyrazole Pyrazole Nitration\n(HNO3/H2SO4) Nitration (HNO3/H2SO4) Pyrazole->Nitration\n(HNO3/H2SO4) 1-nitropyrazole 1-nitropyrazole Nitration\n(HNO3/H2SO4)->1-nitropyrazole Thermal Rearrangement\n(Heat in Benzonitrile) Thermal Rearrangement (Heat in Benzonitrile) 1-nitropyrazole->Thermal Rearrangement\n(Heat in Benzonitrile) Thermal Rearrangement\n(Heat in Benzonitrile)->3-nitro-1H-pyrazole Deprotonation\n(NaH in THF) Deprotonation (NaH in THF) 3-nitro-1H-pyrazole->Deprotonation\n(NaH in THF) Amination\n(Hydroxylamine-O-sulfonic acid) Amination (Hydroxylamine-O-sulfonic acid) Deprotonation\n(NaH in THF)->Amination\n(Hydroxylamine-O-sulfonic acid) Amination\n(Hydroxylamine-O-sulfonic acid)->3-nitro-1H-pyrazol-1-amine Coordination Reaction\n(Solvent, Heat) Coordination Reaction (Solvent, Heat) 3-nitro-1H-pyrazol-1-amine->Coordination Reaction\n(Solvent, Heat) Metal Salt (e.g., CuCl2) Metal Salt (e.g., CuCl2) Metal Salt (e.g., CuCl2)->Coordination Reaction\n(Solvent, Heat) Metal Complex\n[M(ligand)2Xn] Metal Complex [M(ligand)2Xn] Coordination Reaction\n(Solvent, Heat)->Metal Complex\n[M(ligand)2Xn]

Caption: Proposed synthetic workflow for 3-nitro-1H-pyrazol-1-amine and its metal complexes.

Chelation of a Metal Ion

G cluster_0 3-nitro-1H-pyrazol-1-amine Ligand cluster_1 Chelate Ring Formation L N1-N2(H)-C3(NO2)=C4-C5=N1 M M+ L->M Coordination from N-amino group L->M Coordination from pyrazole ring N Complex Formation of a stable 5-membered chelate ring M->Complex

Caption: Chelation of a metal ion by the bidentate 3-nitro-1H-pyrazol-1-amine ligand.

References

  • MDPI. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][8][10]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

  • PMC. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Retrieved from [Link]

  • Organic Chemistry Portal. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

  • ResearchGate. (2025, September 4). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][8][10]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

  • MDPI. (2020, July 30). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • SAS Publishers. (2021, July 13). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. Retrieved from [Link]

  • NIH PubChem. 3-Nitropyrazole. Retrieved from [Link]

  • SciSpace. 3-Nitro, 1-Amino Guanidine and 5-Hydrazino-1H-Tetrazole Derivatives as New Energetic Materials. Retrieved from [Link]

  • PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • ACS Publications. (2025, May 8). Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H–1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. Retrieved from [Link]

  • Semantic Scholar. Transition metal complexes of 3-amino-1-nitroguanidine as laser ignitible primary explosives: structures and properties. Retrieved from [Link]

  • PubMed. (2025, May 9). Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H-1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. Retrieved from [Link]

  • RSC Publishing. Energetic coordination compounds: self-assembled from the nitrogen-rich energetic C–C bonded pyrazoles and triazoles. Retrieved from [Link]

  • SciSpace. Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • RSC Publishing. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Retrieved from [Link]

  • ResearchGate. (2019, August 1). Synthesis, physico-chemical studies and biological evaluation of new metal complexes with some pyrazolone derivatives. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Retrieved from [Link]

  • RSC Publishing. (2024, June 4). Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties. Retrieved from [Link]

  • ACS Publications. (2024, July 9). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]

  • ResearchGate. Transition metal complexes with pyrazole derivatives as ligands. Retrieved from [Link]

  • ACS Publications. (2013, October 29). Transition Metal Complexes of 3‑Amino-1-nitroguanidine as Laser Ignitible Primary Explosives: Structures and Properties. Retrieved from [Link]

  • Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • MOCEDES. Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Retrieved from [Link]

  • TSI Journals. 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Retrieved from [Link]

  • NIH PMC. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 3-Nitro-1H-pyrazol-1-amine for Storage and Downstream Workflows

Welcome to the technical support and troubleshooting guide for 3-nitro-1H-pyrazol-1-amine (also known as 1-amino-3-nitropyrazole). As a critical building block in the synthesis of complex heterocycles, pharmaceuticals, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 3-nitro-1H-pyrazol-1-amine (also known as 1-amino-3-nitropyrazole). As a critical building block in the synthesis of complex heterocycles, pharmaceuticals, and energetic materials, this compound presents unique handling challenges. Its structure features a weak N-N bond adjacent to a highly electron-withdrawing nitro group, making it susceptible to rapid degradation if improperly stored.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your material.

Part 1: Mechanistic FAQs (Causality & Stability)

Q1: Why does 3-nitro-1H-pyrazol-1-amine degrade so rapidly at room temperature? A1: The instability is fundamentally driven by the inherent thermodynamic weakness of the N-N bond in N-aminopyrazoles. While the electron-withdrawing 3-nitro group pulls electron density away from the pyrazole ring—altering the rotational and inversional energy barriers of the amino group ()[1]—it does not protect the N-amino group from oxidative cleavage or thermal homolysis. At elevated temperatures, the compound can undergo autocatalytic decomposition, releasing nitrogen gas ( N2​ ) and forming complex radical byproducts.

Q2: What are the absolute optimal long-term storage conditions? A2: For an indefinite shelf life, 3-nitro-1H-pyrazol-1-amine must be stored at -30 °C under a strict inert atmosphere (Argon or Nitrogen). Empirical evidence demonstrates that when recrystallized and maintained under these exact conditions, N-aminopyrazole derivatives can be stored indefinitely without any observable decomposition ()[2].

Q3: How can I definitively verify if my batch has degraded before starting a sensitive cycloaddition? A3: Do not rely solely on visual inspection, though a shift from pale yellow crystals to a dark brown, gummy residue is a strong indicator of oxidation. The most reliable, self-validating method is 1 H NMR spectroscopy. In a fresh batch, the N−NH2​ protons typically appear as a broad singlet. If this signal diminishes, or if you observe new aromatic signals corresponding to denitrated or cleaved pyrazole rings, the batch is compromised and must be discarded or repurified.

Part 2: Troubleshooting Matrix

Observed IssueRoot Cause AnalysisResolution Strategy
Vials over-pressurizing or caps "popping" in the freezer. Autocatalytic Thermal Decomposition: The compound is an energetic material. Trace impurities (especially transition metals or residual acids) lower the activation energy for thermal decomposition, leading to N2​ gas evolution even at low temperatures.Rigorously purify the compound via hot water recrystallization before storage[2]. Never store crude reaction mixtures. Use pressure-relief caps for bulk storage.
Inconsistent yields in downstream acylation or cycloaddition reactions. Moisture Absorption & Hydrolysis: N-aminopyrazoles are hygroscopic. Absorbed water leads to competitive hydrolysis during acylation or quenches sensitive reagents in cycloadditions.Lyophilize the purified compound and store it over a desiccant ( P2​O5​ ) within a secondary container. Always purge the primary vial with Argon after every use.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected shelf life of 3-nitro-1H-pyrazol-1-amine under various environmental conditions:

Storage ConditionAtmosphereTemperatureEstimated Shelf LifePrimary Degradation Mechanism
Optimal Argon / N2​ -30 °CIndefinite None observed
Sub-optimal Air4 °C< 3 MonthsSlow oxidation of the NH2​ group
High-Risk Air25 °C (RT)< 2 WeeksN-N homolysis, autocatalytic decomposition
In Solution (DMSO/CHCl 3​ )Air25 °C (RT)Hours to DaysRapid oxidative cleavage

Part 4: Validated Experimental Protocols

Protocol 1: Purification and Preparation for Long-Term Storage

This protocol utilizes thermodynamic principles to separate the target compound from polymeric degradation products, ensuring a self-validating pure baseline prior to storage.

  • Dissolution: Suspend the crude 3-nitro-1H-pyrazol-1-amine in a minimum volume of boiling distilled water ()[2].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel. Causality: This step removes insoluble polymeric degradation products and trace metal catalysts that act as nucleation sites for decomposition.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours to maximize the thermodynamic yield of the crystals.

  • Isolation & Lyophilization: Collect the pale yellow crystals via vacuum filtration. Crucial Step: Transfer the crystals to a lyophilizer or a vacuum desiccator containing P2​O5​ for 24 hours. Causality: Complete removal of interstitial moisture prevents hydrolytic degradation of the N-N bond during freezing.

  • Aliquotting: Divide the dried material into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and condensation introduction, while amber glass prevents photolytic degradation.

  • Inert Purge: Purge each vial with Argon gas for 30 seconds before sealing with a PTFE-lined cap. Store immediately at -30 °C[2].

Protocol 2: Quality Control (QC) Validation

Perform this self-validating check on a single aliquot before committing the batch to downstream synthesis.

  • Sample Prep: Dissolve 5 mg of the stored compound in 0.5 mL of anhydrous DMSO- d6​ .

  • NMR Acquisition: Acquire a standard 1 H NMR spectrum (minimum 16 scans).

  • Validation Check: Confirm the presence of the pyrazole backbone protons (C4-H and C5-H) and the intact N−NH2​ broad singlet.

  • Pass/Fail Criteria: The integration ratio of the NH2​ protons to the aromatic protons must be exactly 2:2 . If the NH2​ integration is < 1.9, oxidative cleavage has occurred, and the aliquot must be discarded.

Part 5: System Workflows & Mechanistic Diagrams

degradation_pathway A 3-Nitro-1H-pyrazol-1-amine B Thermal Stress / Moisture A->B C N-N Bond Homolysis B->C D N2 Gas Evolution C->D E Degradation Byproducts C->E

Mechanistic degradation pathway of N-aminopyrazoles under thermal stress.

storage_workflow S1 Recrystallize (Water) S2 Lyophilize (24h) S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Argon Purge S3->S4 S5 Store at -30 °C S4->S5

Validated workflow for the purification and long-term storage of 3-nitro-1H-pyrazol-1-amine.

Part 6: References

  • Title: The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study Source: Physical Chemistry Chemical Physics (PCCP) / Freie Universität Berlin URL: [Link]

Sources

Optimization

Technical Support Center: N-Amino Pyrazole Synthesis &amp; Rearrangement Prevention

Welcome to the Technical Support Center for N-amino pyrazole synthesis. N-amino pyrazoles are highly valued pharmacophores and energetic materials, but their synthesis is frequently compromised by unwanted rearrangement...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-amino pyrazole synthesis. N-amino pyrazoles are highly valued pharmacophores and energetic materials, but their synthesis is frequently compromised by unwanted rearrangement reactions, over-oxidation, and regioselectivity issues.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide mechanistic causality, field-validated troubleshooting Q&As, and self-validating protocols to ensure synthetic integrity.

Part 1: Mechanistic Causality of Rearrangements

To prevent a rearrangement, you must first understand the thermodynamic and kinetic drivers behind it. N-amino pyrazoles typically undergo two primary modes of structural degradation:

1. Acid-Catalyzed Ring Opening-Closure (Dimroth-Type Rearrangement) When 1-aminopyrazoles are exposed to strong aqueous acids (such as 48% HBr), they undergo a structural rearrangement into the thermodynamically more stable 5-aminopyrazole isomers [1]. The strong acid protonates the pyrazole ring, weakening the N-N bond. This triggers a ring-opening event to form an acyclic intermediate. The exocyclic amino group then acts as a nucleophile, attacking the intermediate to recyclize the structure into the 5-amino derivative.

Rearrangement A 1-Aminopyrazole B Protonated Intermediate A->B Strong Acid (e.g., 48% HBr) C Ring-Opened Intermediate B->C N-N Cleavage D Recyclization C->D Nucleophilic Attack E 5-Aminopyrazole D->E Rearranged Product

Caption: Mechanism of acid-catalyzed 1-aminopyrazole to 5-aminopyrazole rearrangement.

2. Thermal Trimerization and Sigmatropic Shifts Highly substituted energetic pyrazoles, such as 4-amino-3,5-dinitropyrazole, are thermally sensitive. Upon heating (typically >110 °C), these compounds can undergo trimerization to form diazo-based derivatives (e.g., LLM-226) or experience sigmatropic shifts [2].

Part 2: Troubleshooting & FAQs

Q1: My direct N-amination of pyrazole using hydroxylamine-O-sulfonic acid (HOSA) yields a complex mixture of regioisomers and degradation products. How can I improve selectivity? Cause: HOSA requires harsh basic conditions (e.g., NaOH/KOH) which can lead to competing side reactions. Furthermore, because the resulting unprotected hydrazine is more nucleophilic than the starting amine, over-amination and subsequent degradation frequently occur. Solution: Abandon the direct amination of the intact pyrazole ring. Instead, utilize a pre-assembly strategy: perform an electrophilic amination on a primary amine using a diethylketomalonate-derived N-Boc-oxaziridine, followed by condensation with a 1,3-diketone [3]. This bypasses the regioselectivity issues of the pyrazole ring entirely.

Q2: During the deprotection of my N-protected 1-aminopyrazole, I observe complete conversion to the 5-aminopyrazole isomer. What is happening? Cause: You are triggering the acid-catalyzed ring-opening rearrangement described in Part 1. Reagents like 48% HBr induce a mechanism that thermodynamically favors the 5-aminopyrazole [1]. Solution: Shift to acid-labile protecting groups that require only mild conditions. For example, utilizing an N-Boc protecting group allows for deprotection using Trifluoroacetic acid (TFA) in dichloromethane at room temperature. This mild acidity is insufficient to break the pyrazole N-N bond, preserving the 1-amino architecture.

Q3: I am synthesizing energetic N-amino dinitropyrazoles, but they decompose or trimerize upon isolation. How do I stabilize them? Cause: High temperatures during reaction reflux or solvent evaporation trigger diazo-formation and trimerization[2]. Solution: Enforce strict temperature controls. Maintain all reaction, extraction, and purification temperatures below 80 °C. For crystallization, use water or butyl acetate at ambient temperatures rather than high-boiling solvents that require thermal stress to remove.

Part 3: Data Center - Amination Strategy Comparison

To make informed experimental choices, consult the quantitative comparison of amination strategies below.

Amination StrategyReagent / ConditionsRearrangement / Side-Reaction RiskYield ProfileCausality / Notes
Direct Amination HOSA / Strong Base, HeatHigh (Regioisomer mixtures, over-oxidation)Low to Moderate (20-50%)Unprotected hydrazine product is highly nucleophilic; basic conditions promote degradation.
Direct Amination DPH / Mild Base, Room TempModerate (Requires pre-formed pyrazole)Moderate (40-65%)Better than HOSA, but still suffers from poor regiocontrol on asymmetric pyrazoles.
Pre-assembly (One-Pot) N-Boc-oxaziridine + 1,3-Diketone / TFA, Room TempLow (Bypasses pyrazole amination entirely)High (Quantitative, >90%)Metal-free; N-Boc group prevents over-amination; mild acid prevents ring-opening [3].

Part 4: Validated Methodology

Protocol: One-Pot Synthesis of N-Amino Pyrazoles via Oxaziridine Amination

This protocol provides a self-validating system for synthesizing functionalized N-amino pyrazoles. By generating the hydrazine intermediate in situ and immediately condensing it with a diketone, you completely avoid the conditions that trigger structural rearrangements [3].

SynthesisWorkflow Step1 Primary Amine Step2 Electrophilic Amination (N-Boc-oxaziridine) Step1->Step2 Step3 N-Boc Hydrazine Intermediate Step2->Step3 Metal-free, avoids over-oxidation Step4 Condensation with 1,3-Diketone Step3->Step4 Mild acid (TFA), Room Temp Step5 N-Amino Pyrazole (Target) Step4->Step5 High yield, zero rearrangement

Caption: One-pot synthesis workflow for N-amino pyrazoles avoiding direct amination.

Step 1: Electrophilic Amination

  • Dissolve the primary amine (1.0 equiv) in dichloromethane (DCM) or toluene (0.2 M concentration).

  • Add diethylketomalonate-derived N-Boc-oxaziridine (1.1 equiv) at room temperature.

  • Validation Check: Monitor the reaction via TLC. The reaction releases diethyl ketomalonate (a ketone) as a byproduct. Unlike aldehyde-derived oxaziridines, this ketone will not cause competitive imine formation. The N-Boc group ensures the reaction stops cleanly at the mono-aminated hydrazine stage.

Step 2: Deprotection

  • Once the amine is consumed, add Trifluoroacetic acid (TFA) directly to the DCM solution.

  • Stir for 0.5 hours at room temperature.

  • Causality Note: The use of TFA at room temperature is critical. It efficiently removes the Boc group without providing the thermal or extreme acidic energy required to trigger a Dimroth-type rearrangement.

Step 3: Condensation & Purification

  • Add the desired 1,3-diketone (e.g., hepta-3,5-dione, 1.0 equiv) to the reaction mixture.

  • Stir for 24 hours at room temperature.

  • Remove the solvent in vacuo (keep water bath < 40 °C to prevent thermal shifts).

  • Validation Check: Perform an aqueous extraction. This step is designed to wash away the diethyl ketomalonate byproduct generated in Step 1, leaving the crude pyrazole.

  • Purify via flash column chromatography to isolate the functionalized N-amino pyrazole in near-quantitative yield.

References

  • Recent developments in aminopyrazole chemistry ResearchGate / Molecules[Link]

  • Four Syntheses of 4-Amino-3,5-dinitropyrazole ResearchGate[Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis Organic Letters - ACS Publications / Organic Chemistry Portal[Link]

Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of 3-Nitro-1H-pyrazol-1-amine Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-nitro-1H-pyrazol-1-amine derivatives. As a Senior Application Scientist, my goal is to provide you wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-nitro-1H-pyrazol-1-amine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. The thermal stability of these energetic materials is a critical parameter for their safe handling, storage, and application.[1][2] This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the challenges you may encounter in the laboratory.

Troubleshooting Guide

This section addresses specific experimental issues. Each entry details potential causes and provides actionable solutions grounded in established principles of materials science and chemistry.

Issue 1: My synthesized derivative exhibits a lower-than-expected decomposition temperature in DSC/TGA analysis.

Potential Causes:

  • Residual Solvents or Impurities: Trapped solvent molecules or synthetic byproducts can disrupt the crystal lattice and lower the energy barrier for decomposition.

  • Amorphous Material: The presence of amorphous (non-crystalline) content can lead to a lower and broader decomposition profile compared to a highly crystalline material.

  • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), one of which is less thermally stable.

  • Incorrect Molecular Structure: The intended molecular design may have inherent instabilities (e.g., steric hindrance near the nitro group) that were not anticipated.

Troubleshooting Workflow:

G start Low Decomposition Temperature Observed p1 Step 1: Purity & Crystallinity Check (NMR, HPLC, PXRD) start->p1 q1 Are impurities or amorphous content present? p1->q1 sol1 Solution A: Recrystallization - Screen various solvents/anti-solvents. - Employ slow cooling or evaporation. q1->sol1 Yes p2 Step 2: Investigate Polymorphism (Hot-stage microscopy, variable temp. PXRD) q1->p2 No end_node Optimized Thermal Stability sol1->end_node q2 Is a less stable polymorph present? p2->q2 sol2 Solution B: Controlled Crystallization - Control cooling rate, solvent, and temperature to favor the most stable polymorph. q2->sol2 Yes p3 Step 3: Re-evaluate Molecular Structure (Computational Modeling - BDE) q2->p3 No sol2->end_node q3 Is the C-NO₂ bond energetically weak? p3->q3 sol3 Solution C: Molecular Modification - Introduce stabilizing groups (e.g., amino). - Form energetic salts or cocrystals. q3->sol3 Yes sol3->end_node

Caption: Troubleshooting workflow for low thermal stability.

Detailed Solutions:

  • Solution A: Rigorous Purification and Recrystallization.

    • Confirm Purity: Use HPLC and ¹H NMR to confirm the purity of your sample.

    • Recrystallization: If impurities are detected, perform recrystallization. Experiment with different solvent systems (e.g., ethanol/water, acetonitrile, ethyl acetate) to obtain well-defined crystals. Slow evaporation or slow cooling methods are often superior to rapid precipitation for achieving high crystallinity.

    • Verification: Re-analyze the purified material using DSC/TGA to confirm an increase in decomposition temperature.

  • Solution C: Molecular Modification Strategies. If the issue is inherent to the molecule, two primary strategies can be employed: forming energetic salts or cocrystals.

    • Strategy 1: Energetic Salt Formation.

      • Principle: Converting the acidic proton on the pyrazole ring into a salt with a nitrogen-rich base (like ammonia, guanidine, or aminotetrazoles) introduces strong ionic interactions and extensive hydrogen bonding networks.[3][4][5][6] This significantly increases the energy required to disrupt the crystal lattice, thereby enhancing thermal stability.

      • Experimental Protocol (General): See Protocol 1 below.

    • Strategy 2: Cocrystallization.

      • Principle: Cocrystallization involves combining your active molecule with a benign "coformer" in a specific stoichiometric ratio to form a new, stable crystalline structure.[7][8][9] These new structures are held together by non-covalent interactions like hydrogen bonding and π-π stacking, which can effectively shield the sensitive nitro groups and increase the decomposition temperature.[10][11]

      • Experimental Protocol (General): See Protocol 2 below.

Issue 2: My material is highly sensitive to impact and friction, despite acceptable thermal stability.

Potential Causes:

  • Crystal Morphology: Needle-like or acicular crystal habits can have sharp edges and are more prone to fracture upon impact, creating "hot spots" that initiate decomposition.

  • Internal Crystal Defects: Voids or dislocations within the crystal lattice can act as energy concentration points.

  • Lack of Intermolecular "Slip Planes": In some crystal structures, molecules are interlocked so tightly that mechanical stress cannot be dissipated by layers sliding past one another, leading to bond rupture instead.

Solutions:

  • Recrystallization for Morphological Control:

    • Objective: To obtain crystals with a more regular, block-like, or spherical morphology.

    • Method: Experiment with different solvents and introduce additives or polymers that can influence crystal growth habits. Slower crystallization rates are generally preferred.

  • Cocrystallization with "Inert" Coformers:

    • Objective: To introduce less sensitive molecules into the crystal lattice that can absorb and dissipate mechanical energy.

    • Rationale: Coformers like 2,4,6-trinitrotoluene (TNT) have been shown to greatly reduce the impact sensitivity of highly sensitive materials like CL-20 when incorporated into a cocrystal.[10] The coformer can create slip planes and dampen the effect of mechanical shock.

    • Screening: Utilize the protocol for cocrystal screening (Protocol 2) but prioritize coformers known for their low sensitivity (e.g., TNT, inert pharmaceutical excipients).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal decomposition for 3-nitro-1H-pyrazol-1-amine derivatives?

The thermal decomposition of nitropyrazoles is widely understood to initiate with the homolytic cleavage (breaking) of the C–NO₂ bond.[1][12] This is typically the weakest bond in the molecule and its scission is the rate-determining first step, releasing nitrogen dioxide (NO₂) gas. This initial step is followed by a complex series of secondary reactions involving the fragmentation of the remaining pyrazole ring structure.[12][13] Understanding this is key, as most stability enhancement strategies aim to increase the energy required to break this initial C–NO₂ bond.

G Parent Nitropyrazole Derivative TS Transition State (C-NO₂ Bond Elongation) Parent->TS Heat (Δ) Products Pyrazole Radical + •NO₂ TS->Products Rate-Determining Step Secondary Complex Secondary Reactions (Ring Fragmentation) Products->Secondary Gases Final Gaseous Products (N₂, H₂O, CO, CO₂) Secondary->Gases

Caption: Initial thermal decomposition pathway of nitropyrazoles.

Q2: How does forming an energetic salt improve thermal stability so significantly?

Forming a salt replaces the relatively weak intermolecular hydrogen bonds in the neutral molecule with much stronger electrostatic (ionic) forces and often more extensive and robust hydrogen-bonding networks.[3][5] This creates a highly stable crystal lattice. The decomposition temperature can increase dramatically, as shown in the table below. For example, a pyrazole-triazole derivative saw its decomposition temperature jump from 333 °C to 371 °C upon forming a nitrate salt.[3]

Compound TypeKey InteractionsTypical Td Onset (°C)
Parent Nitropyrazolevan der Waals, H-Bonding150 - 250
Energetic Salt DerivativeIonic Bonds, H-Bonding250 - 370+[3][4][5]
Cocrystal DerivativeH-Bonding, π-π Stacking170 - 280[10][11]
Caption: Comparison of thermal stability enhancement strategies.

Q3: What makes cocrystallization an effective strategy for enhancing stability?

Cocrystallization engineers a new solid form with a unique crystal lattice without altering the covalent bonds of the original molecule.[8] Its effectiveness stems from:

  • New Hydrogen Bonds: The coformer is often chosen to introduce strong and directional hydrogen bonds that are not present in the pure material.[11]

  • Dense Packing: The synergistic packing of the two different molecules can eliminate voids in the crystal structure, leading to higher density and stability.

  • Shielding of Nitro Groups: The coformer can sterically hinder or electronically interact with the nitro groups, stabilizing the weak C-NO₂ bond.[11]

G cluster_0 Pure Energetic Material cluster_1 Cocrystal a1 Molecule A -NO₂ a2 Molecule A -NO₂ a1->a2 Weak Interactions ca Molecule A -NO₂ cb Coformer B ca->cb Strong H-Bonding π-π Stacking

Caption: Cocrystallization introduces strong intermolecular forces.

Q4: How does the position of functional groups on the pyrazole ring affect thermal stability?

The location and nature of substituents have a profound impact.

  • Amino Groups (-NH₂): Introducing amino groups is a powerful strategy. They can form strong intramolecular hydrogen bonds with adjacent nitro groups, creating a stable six-membered ring-like structure. They also participate in extensive intermolecular hydrogen bonding, significantly raising the decomposition temperature.[3][14][15]

  • Nitro Groups (-NO₂): Increasing the number of nitro groups generally improves energetic performance but can decrease thermal stability.[16] The position is also critical; isomers with different nitro group placements can have vastly different decomposition temperatures due to changes in molecular strain and crystal packing.[16]

  • Fused Rings: Building polycyclic systems by fusing the pyrazole ring with other heterocycles (like triazoles) creates a more rigid and planar molecular structure.[3] This rigidity enhances thermal stability, with some fused-ring compounds exhibiting decomposition temperatures well above 350 °C.[3]

Experimental Protocols

Protocol 1: Synthesis of an Energetic Salt (Ammonium Salt Example)

Objective: To enhance the thermal stability of a 3-nitro-1H-pyrazol-1-amine derivative by converting it to its ammonium salt.

Materials:

  • 3-nitro-1H-pyrazol-1-amine derivative (1 eq.)

  • Anhydrous ethanol

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

  • Diethyl ether (as an anti-solvent)

  • Stir plate, glassware, filtration apparatus

Procedure:

  • Dissolution: Dissolve 1.0 g of the 3-nitro-1H-pyrazol-1-amine derivative in a minimum amount of warm anhydrous ethanol (e.g., 10-20 mL) in an Erlenmeyer flask with magnetic stirring.

  • Base Addition: While stirring, add the ammonia solution dropwise (1.0 to 1.1 equivalents). A color change or precipitation may be observed.

  • Reaction: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete salt formation.

  • Precipitation: If the salt does not precipitate spontaneously, slowly add diethyl ether to the solution until a precipitate forms.

  • Crystallization: Cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the resulting salt under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Confirm the structure and purity via NMR and IR spectroscopy. Analyze the thermal stability using DSC/TGA and compare it to the parent compound.

Protocol 2: Screening and Synthesis of a Cocrystal

Objective: To form a cocrystal of a 3-nitro-1H-pyrazol-1-amine derivative with a suitable coformer to improve thermal properties.

Materials:

  • 3-nitro-1H-pyrazol-1-amine derivative ("API")

  • A selection of potential coformers (e.g., 2,4,6-trinitrotoluene (TNT), isonicotinamide, adipic acid)

  • Solvents (e.g., acetonitrile, ethyl acetate, ethanol)

  • 96-well plate, hot plate with stirring capabilities, analytical balance

Procedure:

  • Coformer Selection: Choose coformers that have complementary functional groups for hydrogen bonding (e.g., carboxylic acids, amides) and are known to be thermally stable.

  • Solvent Screening (Small Scale): In separate vials, determine the solubility of the API and each coformer in a range of solvents. An ideal solvent will dissolve both components at elevated temperatures but allow them to co-precipitate upon cooling.

  • Liquid-Assisted Grinding (Screening Method):

    • Combine the API and a coformer (e.g., in a 1:1 molar ratio) in a mortar.

    • Add a few drops of a suitable solvent (one in which the compounds are sparingly soluble).

    • Grind the mixture with a pestle for 10-15 minutes.

    • Analyze the resulting solid by Powder X-Ray Diffraction (PXRD). A new diffraction pattern, different from the physical mixture of the two starting materials, indicates potential cocrystal formation.

  • Solution Crystallization (Synthesis Method):

    • Dissolve stoichiometric amounts (e.g., 1:1 molar ratio) of the API and the successful coformer from the screening in a minimum amount of a hot, common solvent.

    • Allow the solution to cool slowly to room temperature. If no crystals form, store at 4 °C overnight.

    • Collect any resulting crystals by filtration.

  • Characterization: Analyze the product using PXRD to confirm the new crystalline phase. Use DSC/TGA to determine the melting point and decomposition temperature of the cocrystal and compare them to the pure API.

Protocol 3: Thermal Analysis by DSC/TGA

Objective: To accurately determine the decomposition temperature and thermal behavior of the synthesized derivatives.

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.[17]

  • Aluminum or copper crucibles/pans (use vented lids to prevent pressure buildup from gaseous decomposition products).[1]

  • Analytical balance (microgram sensitivity).

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the finely ground, dry sample into a tared crucible.[18]

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the instrument.

    • Set the purge gas (typically nitrogen) to a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (a standard rate is 5 or 10 °C/min) to a final temperature well above the expected decomposition (e.g., 400 °C).[2][3]

  • Data Analysis:

    • From the DSC curve: Determine the onset temperature of the major exothermic peak. This is reported as the decomposition temperature (Td). Note any endothermic peaks, which correspond to melting (Tm).[17][19]

    • From the TGA curve: Observe the temperature at which significant weight loss begins. This should correlate with the DSC exotherm. Quantify the percentage of mass lost during decomposition.

References

  • A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 3-Nitropyrazole. Benchchem.
  • Search for stable cocrystals of energetic materials using the evolutionary algorithm USPEX. (2020). RSC Advances.
  • Nitramine-Based Energetic Cocrystals with Improved Stability and Controlled Reactivity. (2020). Crystal Growth & Design. ACS Publications.
  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). Molecules. MDPI.
  • Improved Stability and Smart‐Material Functionality Realized in an Energetic Cocrystal. (2011). Angewandte Chemie International Edition. SciSpace.
  • Thermal Decomposition of Nitropyrazoles. (2015). Procedia Chemistry. ResearchGate.
  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). The Journal of Physical Chemistry A. ACS Publications.
  • Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H–1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. (2025). The Journal of Organic Chemistry. ACS Publications.
  • Recent Progress on Synthesis, Characterization, and Performance of Energetic Cocrystals: A Review. (2022). Molecules. MDPI.
  • Progress in Energy−Safety Balanced Cocrystallization of Four Commercially Attractive Nitramines. (2024). Crystal Growth & Design. ACS Publications.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). Organic Letters. ACS Publications.
  • 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its energetic salts: highly thermally stable energetic materials with high-performance. Journal of Materials Chemistry A. RSC Publishing.
  • 3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT) and its energetic salts: highly thermally stable energetic materials with low sensitivity. RSC Advances. RSC Publishing.
  • Progress in the Synthesis of Energetic Salts Based on Pyrazole. Chinese Journal of Organic Chemistry. SIOC Journals.
  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. (2016). Molecules. PMC.
  • Thermal Stability of Explosives. (2007). CHIMIA International Journal for Chemistry.
  • A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a Heat Resistant Explosive. (2020). ChemistryOpen.
  • Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. ResearchGate.
  • Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com.

Sources

Reference Data & Comparative Studies

Validation

performance comparison of 3-nitro-1H-pyrazol-1-amine and RDX

As a Senior Application Scientist, I frequently evaluate the structural intersection of high-energy-density materials (HEDMs) and pharmaceutical intermediates. The chemical space shared by these two fields often reveals...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural intersection of high-energy-density materials (HEDMs) and pharmaceutical intermediates. The chemical space shared by these two fields often reveals molecules with fascinating dual-use potential.

This technical guide provides an objective, data-driven comparison between RDX (1,3,5-Trinitro-1,3,5-triazinane) —the undisputed gold standard in military and industrial explosives—and 3-nitro-1H-pyrazol-1-amine (3-NPA) , a highly stable, nitrogen-rich heterocyclic compound. While RDX is engineered purely for maximum detonation velocity, 3-NPA represents a class of molecules optimized for thermal stability, insensitivity, and structural functionalization, making it invaluable to both energetic polymer researchers and drug development professionals.

Structural and Mechanistic Divergence

To understand the performance gap between these two compounds, we must analyze their foundational molecular architecture.

RDX (The Energetic Standard): RDX derives its immense power from its non-aromatic, cyclic nitramine structure. The molecule possesses a highly favorable oxygen balance and densely packed N-NO₂ bonds. Mechanistically, these N-NO₂ bonds are highly energetic but relatively weak. Upon shock initiation, they undergo rapid homolysis, releasing massive volumes of nitrogen gas and heat. This makes RDX exceptionally powerful but inherently sensitive to impact and friction.

3-nitro-1H-pyrazol-1-amine (The Versatile Scaffold): Conversely, 3-NPA is built on an aromatic pyrazole backbone. The presence of an electron-withdrawing nitro group at the C3 position and an electron-donating amino group at the N1 position creates a "push-pull" conjugated electron system [1]. This electronic delocalization significantly strengthens the molecular framework, drastically increasing the thermal decomposition threshold ( Tdec​ ) compared to RDX.

For drug development professionals, this N-amino pyrazole motif is a privileged scaffold. It acts as a robust hydrogen-bond donor/acceptor in the active sites of kinase targets while remaining metabolically stable [4]. For materials scientists, the N-NH₂ group serves as an essential functional handle for azo-coupling, allowing 3-NPA to act as a precursor for next-generation insensitive munitions [2].

G A Hexamine B Nitrolysis (HNO3) A->B C RDX (Explosive) B->C G G C->G Detonation D 3-Nitropyrazole E N-Amination D->E F 3-nitro-1H-pyrazol-1-amine E->F H H F->H Drug Scaffold I I F->I HEDM Precursor

Fig 1. Synthetic divergence and application pathways of RDX vs. 3-NPA.

Quantitative Performance Comparison

The following table summarizes the quantitative metrics of both compounds. Note that because 3-NPA is primarily an intermediate rather than a standalone explosive, its detonation metrics are lower, reflecting its poor oxygen balance but superior safety profile.

MetricRDX (1,3,5-Trinitro-1,3,5-triazinane)3-nitro-1H-pyrazol-1-amine (3-NPA)
Molecular Formula C₃H₆N₆O₆C₃H₄N₄O₂
Density (g/cm³) 1.82~1.55
Detonation Velocity ~8,750 m/s< 7,000 m/s
Thermal Stability ( Tdec​ ) ~205 °C> 250 °C
Impact Sensitivity High (7.4 J)Low (Insensitive)
Primary Utility High-Explosive MunitionsHEDM Precursor & Pharmacophore

Experimental Protocols & Self-Validating Workflows

To objectively compare the handling and performance of these materials, we rely on rigorous, self-validating experimental protocols. The following methodologies emphasize the causality behind our analytical choices in the laboratory.

Protocol A: Synthesis and N-Amination of 3-Nitropyrazole

Causality: Unlike the aggressive nitrolysis of hexamine used to produce RDX, synthesizing 3-NPA requires delicate electrophilic amination of [1]. We utilize O-(mesitylsulfonyl)hydroxylamine (MSH) as the aminating agent. The reaction must be kept strictly below 5°C; elevated temperatures lead to unwanted N-N bond cleavage or premature oxidation of the pyrazole ring, which will destroy the yield.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-nitropyrazole (10 mmol) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced degradation.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice-brine bath.

  • Electrophilic Attack: Dropwise, add a solution of MSH (12 mmol) in DCM over 30 minutes. The slow addition controls the exothermic electrophilic attack on the N1 position.

  • Validation Check: Stir the mixture for 4 hours at 0°C. Monitor the reaction via Thin-Layer Chromatography (TLC). Self-Validation: The complete disappearance of the starting material spot and the emergence of a more polar spot confirms successful N-amination without ring opening.

  • Isolation: Quench with cold water, extract the organic layer, dry over MgSO₄, and concentrate under vacuum to yield crude 3-NPA.

Protocol B: Differential Scanning Calorimetry (DSC) for Thermal Stability

Causality: To empirically prove the superior thermal stability of 3-NPA over RDX, we utilize DSC. The aromaticity and extensive hydrogen-bonding network of 3-NPA should shift its exothermic decomposition peak significantly higher than RDX's structural limit [3].

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using an indium standard to ensure absolute temperature accuracy.

  • Sample Loading: Weigh exactly 1.0 mg of the sample (RDX or 3-NPA) into a vented aluminum pan. Crucial: You must use vented pans to prevent internal pressure buildup from masking the true decomposition kinetics.

  • Thermal Ramp: Heat the sample from 50°C to 350°C at a strict heating rate of 5°C/min under a continuous nitrogen flow of 50 mL/min.

  • Data Analysis & Validation: Analyze the resulting thermogram. Self-Validation: RDX will exhibit a sharp, violent exothermic peak around 205°C. 3-NPA will demonstrate baseline stability until >250°C, validating the stabilizing effect of the pyrazole ring.

G Start Thermal Stress Application RDX_Path RDX (Nitramine) Start->RDX_Path NPA_Path 3-NPA (Pyrazole) Start->NPA_Path RDX_Decomp N-NO2 Bond Homolysis (T_dec ~205°C) RDX_Path->RDX_Decomp NPA_Decomp Aromatic Ring Stabilization (T_dec >250°C) NPA_Path->NPA_Decomp

Fig 2. Mechanistic thermal decomposition pathways under applied thermal stress.

Conclusion

While RDX remains the apex material for raw detonation velocity, its high sensitivity and lack of functionalizable sites limit its utility outside of munitions. 3-nitro-1H-pyrazol-1-amine sacrifices raw oxygen balance for profound thermal stability and chemical versatility. For researchers developing heat-resistant energetic polymers or drug development professionals seeking stable, nitrogen-rich pharmacophores, 3-NPA offers a vastly superior, safer, and highly tunable molecular scaffold.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles National Institutes of Health (PMC) URL:[Link]

  • Highly Thermally Stable Energetic Compounds Based on 6-Amino-5-nitropyrimidine ACS Publications (Crystal Growth & Design) URL:[Link]

Comparative

validation of the structure of 3-nitro-1H-pyrazol-1-amine by spectroscopy

Structural Validation of 3-Nitro-1H-pyrazol-1-amine: A Multi-Spectroscopic Comparison Guide As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the structural validation of nitrogen-rich h...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 3-Nitro-1H-pyrazol-1-amine: A Multi-Spectroscopic Comparison Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the structural validation of nitrogen-rich heterocycles. Validating the exact regiochemistry of N-amino pyrazoles—specifically distinguishing 3-nitro-1H-pyrazol-1-amine from its regioisomers (e.g., 5-nitro-1H-pyrazol-1-amine)—poses a significant challenge. Standard 1D H NMR often falls short due to the subtle electronic differences between the C4 and C5 positions.

This guide provides an objective comparison of primary spectroscopic techniques (Multinuclear NMR, Vibrational Spectroscopy, and LC-HRMS), demonstrating how to construct an orthogonal, self-validating analytical system for absolute structural confirmation.

Spectroscopic Validation Workflow

Spectroscopic_Validation cluster_0 Primary Spectroscopic Techniques Start 3-Nitro-1H-pyrazol-1-amine Sample Preparation NMR Multinuclear NMR (1H, 13C, 15N, HMBC) Start->NMR IR Vibrational Spectroscopy (ATR-FTIR & Raman) Start->IR MS High-Resolution MS (ESI-QTOF) Start->MS Regio Regioisomer Differentiation (3-Nitro vs. 5-Nitro) NMR->Regio HMBC Connectivity IR->Regio NO2 / NH2 Shifts MS->Regio Fragmentation Pattern Valid Absolute Structural Confirmation Regio->Valid Orthogonal Consensus

Figure 1: Orthogonal multi-spectroscopic workflow for structural validation.

Part 1: Multinuclear NMR (1D vs. 2D Techniques)

The Analytical Challenge: Relying solely on 1D H and C NMR is a common pitfall in pyrazole chemistry. While the electron-withdrawing nitro group deshields adjacent protons, predicting the exact chemical shift difference between the C4-H and C5-H in the 3-nitro versus 5-nitro isomers is notoriously unreliable due to solvent-solute hydrogen bonding dynamics[1].

The Solution (Causality & Expertise): To create a self-validating system, 2D HMBC (Heteronuclear Multiple Bond Correlation) and N NMR must be employed[2]. HMBC provides definitive proof of regiochemistry: in 3-nitro-1H-pyrazol-1-amine, the N1-NH protons show a strong J correlation to the C5 carbon, but no correlation to the C3 carbon. Conversely, in the 5-nitro isomer, the N1-NH protons correlate directly to the nitro-bearing C5 carbon. Furthermore, N NMR distinctly separates the exocyclic amine nitrogen (~ -320 ppm) from the pyrazole ring nitrogens and the nitro group (~ -15 ppm), confirming the N-amination state[2].

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- (100% deuteration) containing 0.03% v/v TMS. Causality: DMSO- disrupts intermolecular hydrogen bonding, sharpening the -NH signals, while TMS provides an absolute zero reference to prevent shift drift.

  • Instrument Calibration: Tune and match the probe for H, C, and N frequencies. Calibrate the 90-degree pulse width to ensure quantitative integration and optimal coherence transfer in 2D experiments.

  • Acquisition: Acquire 1D H (16 scans) and C{ H} (1024 scans). Follow immediately with H- C HMBC and H- N HMBC.

  • Validation: Cross-reference the 1D carbon shifts with the 2D cross-peaks. If the -NH proton signal correlates to the most deshielded quaternary carbon (~150 ppm), the compound is the 5-nitro isomer. If it correlates to the more shielded methine carbon (~130 ppm), it is the 3-nitro isomer.

Part 2: Vibrational Spectroscopy (ATR-FTIR vs. Raman)

The Analytical Challenge: Identifying the presence of both the nitro (-NO ) and amino (-NH ) groups simultaneously on a compact heterocyclic scaffold[3].

The Solution (Causality & Expertise): Fourier Transform Infrared (FT-IR) spectroscopy is the gold standard for identifying the highly polar N-H and N-O stretches[4]. However, comparing FT-IR to Raman spectroscopy reveals complementary strengths. FT-IR is highly sensitive to the asymmetric and symmetric stretching of the -NO group (~1520 cm and ~1350 cm ) and the -NH group (~3300–3180 cm ). Raman spectroscopy, while less sensitive to these polar bonds, excels at resolving the symmetric breathing modes of the pyrazole ring itself (~1000–1050 cm ). Using both creates an orthogonal matrix where functional group presence (IR) is cross-verified against skeletal integrity (Raman).

Self-Validating ATR-FTIR Protocol
  • Background Calibration: Collect a background spectrum (64 scans, 4 cm resolution) on a clean diamond ATR crystal to subtract atmospheric H O and CO .

  • Sample Application: Apply 2-3 mg of neat crystalline powder directly onto the crystal. Apply consistent pressure using the ATR anvil. Causality: Consistent pressure ensures uniform contact, preventing baseline tilt and artifactual peak broadening.

  • Acquisition & Verification: Collect 64 scans. Validate the spectrum by ensuring the baseline transmittance is >95% in non-absorbing regions.

Part 3: Mass Spectrometry (LC-HRMS vs. GC-MS)

The Analytical Challenge: N-amino pyrazoles can be thermally labile. The N-N bond between the pyrazole ring and the exocyclic amine is susceptible to thermal cleavage in a GC inlet, leading to artifactual data (e.g., detecting the denitrated or deaminated pyrazole instead of the intact molecule).

The Solution (Causality & Expertise): LC-ESI-HRMS (High-Resolution Mass Spectrometry) vastly outperforms traditional GC-MS for these compounds. Soft ionization (ESI+) provides the intact protonated molecule [M+H] with sub-ppm mass accuracy. Furthermore, collision-induced dissociation (CID) in MS/MS mode yields diagnostic fragment ions: the loss of the nitro group as an NO radical (-46 Da) versus the loss of N (-28 Da) provides a unique fingerprint that differentiates the 3-nitro configuration from its isomers.

Self-Validating LC-HRMS Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol:Water (50:50, v/v) with 0.1% formic acid.

  • Chromatography: Inject 1 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Causality: Ultra-high performance liquid chromatography (UHPLC) ensures the analyte is separated from any synthesis byproducts (like unreacted hydrazine) before entering the source, preventing ion suppression.

  • Mass Spec Calibration: Infuse a standard tuning mix prior to the run to ensure mass accuracy is < 2 ppm.

  • Validation: Acquire full scan MS and data-dependent MS/MS. Validate by comparing the experimental isotopic pattern of the [M+H] ion against the theoretical distribution for C H N O .

Consolidated Data Presentation

The following table summarizes the critical spectroscopic differentiators used to validate 3-nitro-1H-pyrazol-1-amine against its primary regioisomer.

Analytical TechniqueParameter3-Nitro-1H-pyrazol-1-amine (Target)5-Nitro-1H-pyrazol-1-amine (Isomer)
H NMR (DMSO- ) -NH Shift~ 6.8 ppm (broad singlet)~ 7.1 ppm (broad singlet)
C NMR (DMSO- ) C-NO Shift~ 153 ppm (C3)~ 148 ppm (C5)
2D HMBC -NH CorrelationCorrelates to C5 (~132 ppm)Correlates to C5-NO (~148 ppm)
ATR-FTIR -NO Asym. Stretch~ 1520 cm ~ 1535 cm
LC-HRMS (ESI+) Exact Mass [M+H] 129.0407 Da129.0407 Da (Requires MS/MS for diff.)
MS/MS (CID) Primary Neutral LossLoss of NO (-46 Da) dominantLoss of OH / H O common due to proximity to -NH

References

  • Aguilar-Parrilla, F., et al. "High-Resolution Solid-State 13C and 15N NMR Spectroscopy of Pyrazole and 3,5-Dimethylpyrazole Adsorbed on Alumina and Silica." The Journal of Physical Chemistry, 1994. URL:[Link]

  • Ravi, P., et al. "Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles." Journal of Molecular Structure, 2013. URL:[Link]

Sources

Validation

comparative study of N-amino vs C-amino nitropyrazoles

A Comprehensive Comparative Guide: N-Amino vs. C-Amino Nitropyrazoles in Energetic and Pharmaceutical Design Executive Summary Nitropyrazoles represent a privileged scaffold in the development of both high-energy density...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparative Guide: N-Amino vs. C-Amino Nitropyrazoles in Energetic and Pharmaceutical Design

Executive Summary

Nitropyrazoles represent a privileged scaffold in the development of both high-energy density materials (HEDMs) and pharmaceutical pharmacophores. The strategic introduction of an amino group into the nitropyrazole ring fundamentally alters its physicochemical profile. However, the exact placement of this amination—whether on the nitrogen heteroatom (N-amino) or the carbon backbone (C-amino)—dictates a profound divergence in molecular stability, density, and reactivity. This guide provides an objective, data-driven comparison of these two structural motifs to assist researchers in selecting the optimal functionalization strategy for their specific application.

Mechanistic & Structural Divergence

The macroscopic properties of functionalized nitropyrazoles are directly governed by their atomic-level connection modes[1].

C-Amination (C-N Bond Formation) Attaching an amino group to the carbon atom of the pyrazole ring (e.g., 4-amino-3,5-dinitropyrazole) significantly enhances the molecule's density and thermal stability. The causality behind this lies in the extensive intermolecular hydrogen bonding networks formed between the C-amino protons and adjacent nitro or azole nitrogen acceptors. This complex 3D network facilitates tighter crystal packing, which directly translates to higher detonation velocities and lower impact sensitivities in energetic applications, as documented in [1].

N-Amination (N-N Bond Formation) Conversely, functionalizing the pyrrole-type nitrogen (e.g., 1-amino-3,5-dinitropyrazole) introduces a highly energetic N-N bond. While this increases the overall nitrogen content and the positive heat of formation (HOF), it disrupts the planar hydrogen-bonding capability seen in C-amino derivatives. Consequently, N-amino nitropyrazoles generally exhibit lower densities, reduced detonation pressures, and elevated sensitivities to mechanical stimuli (impact and friction)[2].

Comparative Data Analysis

To objectively evaluate the performance of these two structural motifs, we compare the energetic properties of representative isomers based on standard computational and empirical evaluations[1][2].

PropertyN-Amino Nitropyrazole (e.g., 1-amino-3,5-DNP)C-Amino Nitropyrazole (e.g., 4-amino-3,5-DNP)Causality / Significance
Density (ρ) ~1.75 - 1.80 g/cm³~1.85 - 1.90 g/cm³C-amino forms denser 3D H-bond networks, improving crystal packing.
Heat of Formation (ΔHf) Higher (Positive)LowerThe N-N bond in N-amino derivatives is inherently more energetic.
Detonation Velocity (vD) ~8,100 - 8,300 m/s~8,500 - 8,800 m/sHigher density in C-amino directly increases detonation velocity.
Impact Sensitivity (IS) More sensitive (e.g., <15 J)Less sensitive (e.g., >30 J)C-amino's robust H-bond network dissipates mechanical shock more effectively.

Experimental Protocols: Self-Validating Synthesis Workflows

The synthesis of these derivatives requires distinct chemical strategies. Below are field-proven methodologies for both amination types, designed to validate the structural integrity of the final compounds.

Protocol 1: N-Amination via Electrophilic Amination

To achieve N-amination, electrophilic amination of the pyrazolate anion is typically employed using reagents like Hydroxylamine-O-sulfonic acid (HOSA) or O-tosylhydroxylamine (THA)[2][3].

  • Deprotonation : Dissolve 3,5-dinitropyrazole (10 mmol) in a buffered aqueous solution containing sodium hydroxide (50 mmol) and sodium dihydrogen phosphate (35 mmol) to generate the reactive pyrazolate anion.

  • Amination : Heat the mixture to 80 °C. Add HOSA (40 mmol) portion-wise over 1 hour. Mechanistic Note: The buffer prevents the acidic degradation of HOSA while maintaining the nucleophilicity of the pyrazole nitrogen. (For highly electron-deficient substrates where HOSA fails, use THA in acetonitrile).

  • Isolation : Cool the reaction mixture, neutralize if necessary, and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over MgSO4 and concentrate under vacuum to yield 1-amino-3,5-dinitropyrazole.

Protocol 2: C-Amination via Vicarious Nucleophilic Substitution (VNS)

Direct C-amination of electron-deficient nitroazoles is efficiently achieved using the VNS mechanism, often employing 1,1,1-trimethylhydrazinium iodide (TMHI) as the aminating agent[4][5].

  • Reagent Preparation : Suspend 3,5-dinitropyrazole (10 mmol) and TMHI (15 mmol) in anhydrous dimethyl sulfoxide (DMSO) under an inert argon atmosphere.

  • Base Addition : Cool the mixture to 0 °C. Slowly add a strong base, such as potassium tert-butoxide (t-BuOK, 30 mmol). Mechanistic Note: The strong base is critical to initiate the formation of the radical ion/anionic σ-adduct intermediate required for VNS.

  • Elimination & Recovery : Stir for 2-4 hours at room temperature to allow the elimination of trimethylamine, restoring aromaticity to the pyrazole ring. Quench with cold dilute HCl, extract with dichloromethane, and purify via recrystallization to obtain 4-amino-3,5-dinitropyrazole.

Structure-Property Relationship Visualization

The following diagram maps the divergent pathways and resulting macroscopic properties dictated by the choice of amination site.

G Substrate Nitropyrazole Scaffold NAmino N-Amination (N-N bond) Substrate->NAmino CAmino C-Amination (C-N bond) Substrate->CAmino NProp1 ↑ Heat of Formation ↑ Nitrogen Content NAmino->NProp1 NProp2 ↓ Density ↑ Impact Sensitivity NAmino->NProp2 CProp1 ↑ Hydrogen Bonding (3D Network) CAmino->CProp1 CProp2 ↑ Density & Stability ↑ Detonation Velocity CAmino->CProp2

Logical relationship between nitropyrazole amination sites and resulting physicochemical properties.

References

  • Energetic Multifunctionalized Nitraminopyrazoles and Their Ionic Derivatives: Ternary Hydrogen-Bond Induced High Energy Density Materials Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties Source: National Institutes of Health (PMC) URL: [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles Source: ACS Omega URL:[Link]

Sources

Comparative

High-Efficiency N-Amination Strategies for Pyrazole Synthesis: A Comparative Guide

As the demand for highly functionalized pyrazoles intensifies across pharmaceutical development, agrochemicals, and energetic materials, the formation of the N–N bond remains a critical synthetic bottleneck. Traditional...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly functionalized pyrazoles intensifies across pharmaceutical development, agrochemicals, and energetic materials, the formation of the N–N bond remains a critical synthetic bottleneck. Traditional multistep syntheses relying on the isolation of toxic and unstable hydrazine intermediates are increasingly being replaced by more efficient, direct N-amination protocols.

As an application scientist, selecting the right N-amination strategy requires balancing substrate electronic effects, regiocontrol, and operational safety. This guide objectively compares the synthesis efficiency of De Novo One-Pot Amination versus Late-Stage Direct N-Amination , providing the mechanistic causality and validated experimental protocols necessary to optimize your workflows.

Mechanistic Evaluation of N-Amination Pathways

The synthesis of N-substituted pyrazoles generally proceeds via one of two distinct logical pathways: building the pyrazole ring around a newly formed N–N bond (De Novo), or directly aminating a pre-existing pyrazole core (Late-Stage).

Pathway A: De Novo One-Pot Synthesis (Primary Amine to Pyrazole)

Historically, converting a primary amine to a hydrazine required a large excess of the amine to prevent over-alkylation, owing to the enhanced nucleophilicity of the resulting hydrazine. Modern electrophilic amination bypasses this by utilizing N-protected reagents or highly tuned electrophiles like diethylketomalonate-derived oxaziridines [1]. Causality of Efficiency: By adding the primary amine, the electrophilic amination reagent, and a 1,3-diketone simultaneously at 0 °C, the transient hydrazine intermediate is immediately trapped by the diketone. This in situ cyclocondensation drives the equilibrium forward, preventing hydrazine decomposition and competitive imine formation, allowing the primary amine to be used as the limiting reagent [2].

Pathway B: Late-Stage Direct N-Amination

Directly aminating the pyrazole nitrogen is highly desirable for late-stage functionalization but is heavily dictated by the electronic nature of the pyrazole core.

  • Electron-Rich Pyrazoles: Hydroxylamine-O-sulfonic acid (HOSA) is the traditional, cost-effective reagent. It generates an electrophilic NH2+​ species in alkaline conditions.

  • Electron-Deficient Pyrazoles (e.g., Nitropyrazoles): HOSA frequently fails here. Causality: The hydrolysis rate of HOSA in the required alkaline solution outpaces the nucleophilic attack from the deactivated, electron-poor pyrazole nitrogen [3]. To overcome this, organic-soluble reagents like O-tosylhydroxylamine ( TsONH2​ ) paired with non-nucleophilic bases (e.g., DBU) must be employed to suppress competitive reagent hydrolysis.

G Amine Primary Amine Reagent1 Electrophilic Amination (e.g., Oxaziridine / R1) Amine->Reagent1 Hydrazine Hydrazine Intermediate (In Situ Generation) Reagent1->Hydrazine Diketone 1,3-Diketone Cyclocondensation Hydrazine->Diketone Product N-Substituted Pyrazole Diketone->Product Pyrazole Pre-formed Pyrazole Core Reagent2 Direct N-Amination (HOSA or TsONH2) Pyrazole->Reagent2 Reagent2->Product

Figure 1: Divergent workflows for De Novo vs. Late-Stage N-amination of pyrazoles.

Quantitative Performance Comparison

The following table synthesizes experimental data across different N-amination reagents, highlighting their efficiency, substrate scope, and limitations.

Amination StrategyReagent UsedTarget Substrate ScopeAverage YieldReaction TimeKey Advantage / Limitation
One-Pot De Novo Oxaziridine (TBDOT)Aliphatic & Aromatic Amines57–88%2–4 hAdvantage: Metal-free, amine is limiting reagent. Limitation: Requires aqueous extraction of ketone byproduct.
One-Pot De Novo O -(Diphenylphosphinyl)hydroxylaminePrimary Amines + Diketones44–70%16 hAdvantage: Commercially available, bench-stable. Limitation: Sensitive to steric hindrance at the amine.
Late-Stage Direct HOSAElectron-Rich Pyrazoles60–85%4–12 hAdvantage: Highly cost-effective, aqueous conditions. Limitation: Fails with electron-deficient pyrazoles.
Late-Stage Direct TsONH2​
  • DBU
Electron-Poor Nitropyrazoles50–75%12–24 hAdvantage: Overcomes HOSA hydrolysis issues. Limitation: Reagent requires careful handling/preparation.
Regiocontrolled N -Boc- O -(3,5-bis(CF3)Ph) SO2​NH2​ Unsymmetrical Pyrazoles65–90%8 hAdvantage: High regioselectivity via TDSO intermediates [4]. Limitation: High reagent cost.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind specific temperature controls and reagent addition orders is explicitly defined to prevent common failure modes (e.g., competitive imine formation).

Protocol A: One-Pot Synthesis of N-Alkyl Pyrazoles via Electrophilic Amination

Adapted from optimized primary amine amination methodologies [2].

Rationale: Adding all reagents at 0 °C before heating ensures the electrophilic amination reagent reacts with the primary amine to form the hydrazine before the amine can condense with the diketone to form an undesired imine byproduct.

  • Preparation: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stirrer, dissolve the primary amine (0.5 mmol, 1.0 equiv) and the 1,3-diketone (2.5 mmol, 5.0 equiv) in anhydrous DMF (2.0 mL).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath. Critical Step: Do not omit cooling, as ambient temperature addition leads to rapid imine formation.

  • Amination: Add the electrophilic amination reagent (e.g., O -(diphenylphosphinyl)hydroxylamine) (0.55 mmol, 1.1 equiv) in one portion.

  • Cyclocondensation: Remove the ice bath and immediately heat the reaction mixture to 80 °C for 16 hours under an air atmosphere. The acidic byproduct generated during amination acts as an in situ catalyst for the Knorr-type cyclocondensation.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the N-substituted pyrazole.

Protocol B: Direct N-Amination of Electron-Deficient Nitropyrazoles

Optimized for substrates where HOSA undergoes premature hydrolysis [3].

Rationale: Utilizing TsONH2​ in an organic solvent with DBU prevents the rapid aqueous hydrolysis seen with HOSA, allowing the weakly nucleophilic nitropyrazole sufficient time to attack the electrophilic nitrogen.

  • Deprotonation: Dissolve the nitropyrazole (1.0 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM) (5.0 mL). Add DBU (1.2 mmol, 1.2 equiv) dropwise at room temperature. Stir for 15 minutes to ensure complete formation of the pyrazolide anion.

  • Electrophile Addition: Cool the solution to 0 °C. Slowly add a freshly prepared solution of O -tosylhydroxylamine ( TsONH2​ ) (1.5 mmol, 1.5 equiv) in DCM (2.0 mL) over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the disappearance of the starting material via TLC.

  • Workup: Dilute with DCM (10 mL) and wash sequentially with 1M HCl (to remove DBU), water, and brine.

  • Isolation: Dry the organic layer over MgSO4​ , filter, and concentrate. Recrystallize from Ethanol/Water to afford the pure N-amino nitropyrazole.

G cluster_HOSA Aqueous HOSA Pathway (Alkaline) cluster_TsONH2 Organic TsONH2 Pathway (DBU/DCM) Substrate Electron-Deficient Pyrazole Core HOSA HOSA Reagent Substrate->HOSA TsONH2 TsONH2 Reagent Substrate->TsONH2 Hydrolysis Rapid Hydrolysis (Rate > Amination) HOSA->Hydrolysis Fail Low Yield / Recovery of Starting Material Hydrolysis->Fail Attack Nucleophilic Attack by Pyrazolide Anion TsONH2->Attack Success High Yield N-Aminopyrazole Attack->Success

Figure 2: Mechanistic divergence in late-stage amination based on reagent hydrolysis rates.

Conclusion & Strategic Recommendations

The selection of an N-amination method must be dictated by the starting materials and the electronic properties of the target pyrazole:

  • For library synthesis and early-stage drug discovery , the De Novo One-Pot method using commercial electrophilic amination reagents is superior. It avoids the handling of hazardous hydrazines and tolerates a wide array of functional groups (including unprotected indoles and aliphatic –OH groups)[2].

  • For energetic materials or late-stage functionalization of highly decorated, electron-poor pyrazoles, Direct N-Amination utilizing organic-soluble reagents like TsONH2​ is mandatory to outcompete reagent hydrolysis [3].

  • When regiocontrol is the primary concern in unsymmetrical pyrazoles, modern bench-stable Boc-protected reagents (e.g., Enamine's TDSO precursors) offer unparalleled precision through skeletal editing pathways [4].

References

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters (ACS). Available at:[Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules (MDPI). Available at:[Link]

Validation

Comprehensive Benchmark Study: 3-Nitro-1H-pyrazol-1-amine (3-NPA) vs. Traditional Explosives

Executive Summary: The Dual-Use Paradigm In both energetic materials research and medicinal chemistry, pyrazole derivatives occupy a critical, yet hazardous, intersection. For drug development professionals, functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Use Paradigm

In both energetic materials research and medicinal chemistry, pyrazole derivatives occupy a critical, yet hazardous, intersection. For drug development professionals, functionalized pyrazoles (such as 1-amino-3-nitro-1H-pyrazole-4-carboxamide) are highly sought-after scaffolds for enzyme inhibitors and receptor ligands[1]. However, the accumulation of nitro (-NO2) and N-amino (-NH2) groups on the pyrazole ring pushes these pharmaceutical intermediates into the regime of high-explosives.

This guide provides an objective, data-driven benchmark of 3-nitro-1H-pyrazol-1-amine (3-NPA) and its fully nitrated derivative, 1-amino-3,4,5-trinitropyrazole (ATNP) , against traditional military explosives like TNT, RDX, and HMX. By understanding the energetic limits and causality behind their explosive power, process chemists and materials scientists can safely scale syntheses and evaluate these compounds for advanced energetic applications.

Mechanistic Grounding: The Role of N-Amination in Energetics

The explosive performance of a molecule is fundamentally dictated by its solid-state density ( ρ0​ ) and its heat of formation ( ΔHf​ ). According to the Kamlet-Jacobs equations, detonation velocity ( D ) and detonation pressure ( P ) are directly proportional to the square of the crystal density[2].

Why aminate a nitropyrazole? Substituting the acidic proton at the N1 position of a pyrazole ring with an amino group serves a dual mechanistic purpose:

  • Lattice Tightening: The N-amino group acts as a powerful hydrogen-bond donor, interacting with the oxygen atoms of adjacent nitro groups. This extensive intermolecular hydrogen-bonding network drastically reduces free volume in the crystal lattice, increasing density[3].

  • Thermal Stability: The N-NH2 modification often increases the thermal decomposition threshold compared to N-methyl or N-unsubstituted analogs, making the resulting explosive safer to handle during melt-casting or pressing operations[4].

Quantitative Benchmarking: Performance vs. Traditional Explosives

To objectively evaluate 3-NPA and ATNP, we benchmark their theoretical and experimental detonation parameters against industry-standard explosives.

MaterialDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Primary Application / Status
TNT 1.656,90019.015.0Baseline Melt-Cast Explosive
3-NPA ~1.68~7,100~21.0>20.0Pharmaceutical Intermediate / Precursor
RDX 1.808,75034.77.5Standard High-Energy Explosive
HMX 1.909,10039.37.4Advanced High-Energy Explosive
ATNP 1.909,17040.94.0Next-Gen Energetic Material[5]

Data Interpretation: While the base 3-NPA molecule exhibits performance slightly above TNT (making it a moderate explosion hazard during drug synthesis), its fully nitrated form (ATNP) outperforms HMX in both velocity and pressure, albeit with a higher sensitivity to impact[5].

Experimental Workflows & Self-Validating Protocols

Synthesis & Nitration Pathway

The progression from a stable precursor to a high-density energetic material requires strict adherence to electrophilic aromatic substitution principles.

Step-by-Step Methodology:

  • Amination: Suspend 3-nitro-1H-pyrazole in an aqueous alkaline solution (NaOH). Slowly add hydroxylamine-O-sulfonic acid (HOSA) at 50 °C. The alkaline environment is required to deprotonate the pyrazole, allowing nucleophilic attack on the amination agent.

  • Extraction: Extract the resulting 3-NPA using ethyl acetate, wash with brine, and dry over anhydrous MgSO4.

  • Nitration (Hazard Warning): To synthesize ATNP, dissolve 3-NPA in concentrated H2SO4 at 0 °C. Dropwise, add fuming HNO3.

  • Thermal Control: Gradually warm the reaction to 60 °C for 4 hours. Causality: Temperature control is paramount. Exothermic runaway during the mixed-acid nitration of N-amino pyrazoles can trigger autocatalytic decomposition and premature detonation. Quench over crushed ice to precipitate ATNP[4].

SynthesisPathway A 3-nitro-1H-pyrazole (Precursor) B Amination (HOSA, Base) A->B C 3-nitro-1H-pyrazol- 1-amine (3-NPA) B->C D Nitration (HNO3/H2SO4) C->D E 1-amino-3,4,5- trinitropyrazole D->E

Fig 1: Stepwise amination and nitration pathway to high-density energetic pyrazole derivatives.

Self-Validating Sensitivity Testing

To ensure trustworthiness in energetic benchmarking, sensitivity testing must not be performed in isolation. The protocol below utilizes a self-validating internal control system.

Step-by-Step Methodology:

  • Sample Granulation: Sieve both the test sample (3-NPA/ATNP) and the control standard (TNT) to a uniform particle size of 100–200 μm. Causality: Friction sensitivity is highly dependent on crystal morphology and surface area. Eliminating "fines" removes particle-size bias from the dataset.

  • BAM Fallhammer Test (Impact): Place 40 mm³ of the sample inside a steel collar. Drop varying weights from calibrated heights using the Bruceton staircase method to determine the H50​ (height at which 50% of samples detonate).

  • Parallel Validation: Run the exact same Fallhammer sequence on the TNT standard. Causality: If the TNT control does not yield its literature standard of ~15 J, the apparatus calibration or ambient humidity is flawed, and the test run is invalidated. This creates a closed, self-validating loop.

  • BAM Friction Test: Smear the sample on a porcelain plate and apply varying loads via a porcelain peg to determine the friction threshold (in Newtons).

SensitivityTesting A Sample Granulation (100-200 μm) B BAM Fallhammer (Impact Test) A->B C BAM Friction (Friction Test) A->C D Bruceton Staircase Statistical Analysis B->D C->D E Benchmark vs TNT (Self-Validation) D->E

Fig 2: Self-validating BAM sensitivity testing workflow for energetic material benchmarking.

Safety Implications for Drug Development Professionals

For pharmaceutical chemists utilizing 3-NPA derivatives (such as 1-amino-3-nitropyrazole-4-carboxamide) in the synthesis of enzyme inhibitors[1], the energetic data presented above is a critical safety parameter. While 3-NPA is less sensitive than ATNP, its detonation velocity (~7,100 m/s) exceeds that of TNT.

When scaling up reactions involving these intermediates, standard pharmaceutical reactor vessels are not designed to contain pressures exceeding 20 GPa. Process chemists must strictly avoid conditions that could cause localized drying, friction, or exposure to strong shockwaves during the handling of these dual-use scaffolds.

References

  • MDPI Molecules. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Zhang, S., et al. (2020).[Link]

  • Journal of Computational Chemistry. Prediction of densities for solid energetic molecules with molecular surface electrostatic potentials. Kim, C.K., et al. (2008).[Link]

  • Journal of Structural Chemistry. A DFT Study on the Structure and Detonation Properties of Trinitropyrazole-2-oxides. Ravi, P., et al. (2012).[Link]

Sources

Comparative

Comparative Thermal Analysis of Substituted N-Amino-3-Nitropyrazoles vs. Traditional Energetic Materials

Executive Summary & Mechanistic Causality Substituted N-amino-3-nitropyrazoles represent a highly specialized class of High Energy Density Materials (HEDMs). By functionalizing the pyrazole ring with both nitro (-NO₂) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

Substituted N-amino-3-nitropyrazoles represent a highly specialized class of High Energy Density Materials (HEDMs). By functionalizing the pyrazole ring with both nitro (-NO₂) and amino (-NH₂) groups, researchers can achieve exceptional nitrogen content and crystal densities. However, from a thermal analysis perspective, the introduction of the N-amino moiety fundamentally alters the molecule's stability profile.

As an application scientist, I frequently observe that while parent C-nitro azoles exhibit robust thermal stability, N-amination introduces a critical vulnerability: the N-NH₂ bond . The bond dissociation energy (BDE) of this N-N linkage is significantly lower than that of the C-NO₂ bonds within the pyrazole ring. Consequently, thermal triggering (homolysis) occurs at much lower temperatures[1]. Understanding this causality is essential when selecting these compounds as alternatives to traditional nitramines like RDX or HMX, as the initial decomposition step dictates the material's safety, handling, and formulation parameters.

Interestingly, extending the conjugation of the N-amino group—such as forming an azo linkage (N=N)—can effectively delocalize electrons and restore a significant degree of thermal stability[2], proving that structural tuning can overcome the inherent weakness of the N-N single bond.

Comparative Thermal Performance Data

To objectively evaluate the thermal stability of substituted N-amino-3-nitropyrazoles, we must benchmark them against their non-aminated parent structures and industry-standard nitramines. The data below summarizes the onset decomposition temperatures ( Td​ ) and melting points ( Tm​ ) captured via Differential Scanning Calorimetry (DSC).

Compound ClassChemical Name Tm​ (°C) Td​ (°C)Primary Decomposition Trigger
Parent Pyrazole 3,5-Dinitropyrazole (DNP)-295 C-NO₂ scission[1]
N-Amino Pyrazole 1-Amino-3,5-dinitropyrazole (ADNP)-112 N-NH₂ homolysis[1]
N-Amino Pyrazole 5-Nitramino-3,4-dinitropyrazole (NADP)-135 N-NO₂ / N-N scission[3]
Azo-Linked Pyrazole 1,1'-Azobis(3,5-dinitropyrazole) (ABDNP)-202.9 Azo N=N scission[2]
Benchmark Nitramine RDX (Hexogen)206245 N-NO₂ / Ring cleavage[4]
Benchmark Nitramine HMX (Octogen)279283 N-NO₂ / Ring cleavage[5]

Key Insight: The parent 3,5-Dinitropyrazole is highly stable up to 295 °C[1]. N-amination to form ADNP drastically drops the decomposition onset to 112 °C[1]. However, coupling two N-amino groups to form the azo-compound ABDNP pushes the stability back up to 202.9 °C[2], making it highly competitive with RDX[4].

Self-Validating Experimental Protocol: Isoconversional Thermal Analysis

To generate reliable, reproducible thermal data for energetic pyrazoles, standard DSC methodologies must be strictly modified. The following protocol is designed as a self-validating system to extract the activation energy ( Ea​ ) while preventing catastrophic thermal runaway.

Step-by-Step DSC/TGA Workflow
  • Sample Preparation & Mass Restriction

    • Action: Weigh exactly 0.50 ± 0.05 mg of the synthesized pyrazole derivative.

    • Causality: Energetic materials release massive enthalpy upon decomposition. Restricting the mass to < 1.0 mg prevents thermal runaway. If the sample mass is too large, the exothermic heat release overwhelms the sensor, causing the sample temperature to decouple from the furnace temperature, thereby invalidating any kinetic calculations[4].

  • Crucible Selection (The Pinhole Method)

    • Action: Place the sample in a 40 µL aluminum crucible and seal it with a lid pierced with a 50 µm pinhole.

    • Causality: Substituted N-amino-nitropyrazoles generate copious amounts of N2​ , N2​O , and NO2​ gas upon decomposition. A pierced pan allows these gases to vent. Using a hermetically sealed pan would trap these gases, leading to autocatalytic pressure-induced acceleration of the decomposition and potential rupture of the crucible[4].

  • Atmospheric Control

    • Action: Purge the furnace with high-purity dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere ensures that the recorded exotherm is strictly the result of intrinsic unimolecular decomposition, preventing atmospheric oxygen from initiating secondary oxidative degradation.

  • Dynamic Multi-Rate Heating Program

    • Action: Equilibrate the furnace at 25 °C. Heat the sample to 350 °C at a constant rate of 5 K/min. Repeat this entire workflow on fresh samples at heating rates of 10, 15, and 20 K/min[5].

    • Causality: A single heating rate only provides an apparent Td​ . Acquiring data at multiple heating rates is mathematically required to apply isoconversional models (such as the Kissinger or Ozawa-Flynn-Wall methods). This self-validates the experiment: if the kinetic model yields a linear fit across the four heating rates, the calculated activation energy ( Ea​ ) is verified as accurate.

Mechanistic Visualization

The following diagram illustrates the divergent thermal decomposition pathways between the highly sensitive N-amino-nitropyrazoles and traditional benchmark nitramines.

G cluster_0 Substituted N-Amino-3-Nitropyrazoles cluster_1 Traditional Nitramines (RDX/HMX) A1 N-Amino Pyrazole Core (e.g., ADNP) A2 Low-Temp Trigger (110-140°C) Weak N-NH2 Bond Homolysis A1->A2 A3 Radical Propagation & Rapid Ring Fragmentation A2->A3 End Massive Energy Release (Deflagration / Detonation) A3->End B1 Nitramine Core (RDX / HMX) B2 High-Temp Trigger (240-280°C) N-NO2 Cleavage / Ring Scission B1->B2 B3 Gas Phase & Liquid Phase Exothermic Decomposition B2->B3 B3->End

Fig 1: Thermal decomposition pathways of N-amino-nitropyrazoles vs. traditional nitramines.

References

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC. 1

  • Energetic Multifunctionalized Nitraminopyrazoles and Their Ionic Derivatives - ACS Publications. 3

  • Synthesis, Structure and Energetic Properties of a Catenated N6, Polynitro Compound: 1,1'-Azobis(3,5-dinitropyrazole) - ICM UW / ResearchGate.2

  • Competitive Vaporization and Decomposition of Liquid RDX - The Journal of Physical Chemistry B.4

  • Influence of the Heating Rate in the Thermal Decomposition of HMX - AKJournals. 5

Sources

Validation

Evaluation of the Energetic Performance of 3-Nitro-1H-pyrazol-1-amine Derivatives: A Comparative Guide

Executive Summary: The Dual-Nature of Pyrazole Scaffolds While pyrazole derivatives are ubiquitous in drug development and pharmacology (e.g., as kinase inhibitors or anti-inflammatory agents), highly nitrated and aminat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Nature of Pyrazole Scaffolds

While pyrazole derivatives are ubiquitous in drug development and pharmacology (e.g., as kinase inhibitors or anti-inflammatory agents), highly nitrated and aminated pyrazoles represent a cutting-edge class of High-Energy-Density Materials (HEDMs)[1]. Specifically, 3-nitro-1H-pyrazol-1-amine (synonymous with 1-amino-3-nitropyrazole) and its polynitro derivatives have emerged as powerful alternatives to traditional secondary explosives. For researchers navigating the intersection of chemical synthesis, toxicology, and materials science, evaluating the energetic performance of these compounds requires a rigorous understanding of their structure-property relationships and self-validating analytical workflows[2].

Mechanistic Rationale: Structure-Property Causality

As an application scientist designing next-generation HEDMs, the selection of the 3-nitro-1H-pyrazol-1-amine scaffold is highly intentional. Its energetic performance is dictated by a synergistic "push-pull" electronic effect:

  • N-Amination (The 1-amine group): The introduction of an N-amino group significantly increases the heat of formation ( ΔHf​ ) due to the inherently energetic N-N bond[3]. Furthermore, the -NH₂ group acts as a critical proton donor.

  • C-Nitration (The 3-nitro group and beyond): Nitro groups at the 3, 4, or 5 positions act as dense oxygen carriers, improving the oxygen balance ( Ω ) required to drive the complete oxidation of the carbon backbone during detonation[4]. These groups simultaneously act as proton acceptors.

  • Causality of Stability: The extensive intra- and intermolecular hydrogen bonding networks between the -NH₂ and -NO₂ groups enforce molecular coplanarity[4]. This regular arrangement promotes stable crystal stacking, dramatically reducing mechanical sensitivity (impact and friction) while maximizing crystal density ( ρ )[5].

StructureProperty Scaffold 3-Nitro-1H-pyrazol-1-amine Core Scaffold N_Amino N-Amino Group (-NH2) Scaffold->N_Amino C_Nitro C-Nitro Groups (-NO2) Scaffold->C_Nitro H_Bonding Intermolecular Hydrogen Bonding N_Amino->H_Bonding Heat ↑ Heat of Formation (ΔHf) ↑ Nitrogen Content N_Amino->Heat C_Nitro->H_Bonding Density ↑ Crystal Density (ρ) ↑ Oxygen Balance C_Nitro->Density Stability ↑ Thermal Stability ↓ Mechanical Sensitivity H_Bonding->Stability Perf Enhanced Detonation Velocity (vD) & Pressure (P) Heat->Perf Density->Perf Stability->Perf

Fig 1: Structure-property causality linking functional groups to macroscopic detonation performance.

Comparative Energetic Performance

To objectively evaluate 3-nitro-1H-pyrazol-1-amine derivatives, their macroscopic detonation parameters must be benchmarked against standard military explosives: TNT, RDX, and HMX. The data below highlights how advanced pyrazole derivatives, such as 5-nitramino-3,4-dinitropyrazole, surpass the detonation velocity ( vD​ ) and pressure ( P ) of HMX while maintaining a highly favorable density[4].

CompoundDensity (g/cm³) ΔHf​ (kJ/mol) vD​ (m/s) P (GPa)
1-Amino-3,5-dinitropyrazole 1.85115.08,19427.4
5-Nitramino-3,4-dinitropyrazole 1.97122.39,43041.6
TNT (Standard Alternative)1.65-67.06,88119.5
RDX (Standard Alternative)1.8070.08,75034.9
HMX (Standard Alternative)1.9075.09,32039.5

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in the evaluation of these energetic materials, the following step-by-step methodologies incorporate built-in self-validation mechanisms.

Electrophilic Amination Synthesis

Protocol:

  • Buffer a solution of KH₂PO₄/K₂HPO₄ in water at room temperature.

  • Introduce the nitrated pyrazole precursor (e.g., 3,5-dinitropyrazole) and stir until clarified.

  • Add hydroxylamine-O-sulfonic acid (HOSA) at 80 °C and stir for 8 hours.

  • Extract the resultant solution with ethyl acetate, dry over magnesium sulfate, and remove the solvent in a vacuum[3].

Causality & Validation: HOSA is strictly selected over hydrazine because it acts as a direct electrophilic amination reagent. Hydrazine, being a strong reducing agent, risks reducing the delicate nitro groups on the pyrazole ring, which would destroy the compound's oxygen balance[3]. The reaction's success is self-validated by monitoring the ¹⁵N-NMR chemical shifts; the N-amino signal uniquely appears at a distinct high field (e.g., δ=−282.0 ppm), confirming N-amination over C-amination[3].

SynthesisWorkflow Start 3-Nitropyrazole (Precursor) Nitration Nitration (HNO3/H2SO4) Introduces C-NO2 Start->Nitration Step 1: Electrophilic Substitution Amination N-Amination (HOSA) Introduces N-NH2 Start->Amination Direct Amination (Alternative) DNP 3,4-DNP / 3,5-DNP (Intermediates) Nitration->DNP Yields Regioisomers DNP->Amination Step 2: Direct Amination Product 3-Nitro-1H-pyrazol-1-amine Derivatives Amination->Product Final Energetic Material

Fig 2: Synthesis workflow of 3-nitro-1H-pyrazol-1-amine derivatives via nitration and amination.

Thermal Profiling via DSC

Protocol:

  • Calibrate the Differential Scanning Calorimeter (DSC) using high-purity indium and zinc standards.

  • Load 1.0–1.5 mg of the synthesized pyrazole derivative into a vented aluminum pan.

  • Apply a strict heating rate of 5 °C/min under a dry nitrogen atmosphere (flow rate: 50 mL/min)[3].

Causality & Validation: The dry nitrogen purge prevents premature oxidative degradation. This ensures that the recorded decomposition temperature ( Td​ ) is an intrinsic molecular property governed by the homolytic cleavage of the weakest trigger bond (typically the N-NO₂ or C-NO₂ bond) rather than an environmental artifact[5]. The pre-run calibration against zinc/indium serves as the self-validating thermodynamic baseline.

Thermodynamic Detonation Modeling

Protocol:

  • Determine the experimental crystal density via single-crystal X-ray diffraction at 150 K[4].

  • Calculate the gas-phase heat of formation using Density Functional Theory (DFT) via isodesmic reactions[2].

  • Input the density and heat of formation into the EXPLO5 (v6.01) thermodynamic code to calculate vD​ and P [4].

Causality & Validation: Empirical drop-weight tests only measure mechanical sensitivity, not explosive power. To objectively compare performance against HMX or RDX, thermodynamic codes must solve the Chapman-Jouguet (C-J) state equations for the gaseous products[4]. To self-validate the inputs, the experimental crystal density is cross-referenced with gas pycnometry to ensure the modeled density reflects realistic bulk packing rather than a theoretical ideal.

Sources

Safety & Regulatory Compliance

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